nf449
Description
Structure
2D Structure
Properties
IUPAC Name |
octasodium;4-[[3-[[3,5-bis[(2,4-disulfonatophenyl)carbamoyl]phenyl]carbamoylamino]-5-[(2,4-disulfonatophenyl)carbamoyl]benzoyl]amino]benzene-1,3-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H32N6O29S8.8Na/c48-37(44-29-5-1-25(77(53,54)55)15-33(29)81(65,66)67)19-9-20(38(49)45-30-6-2-26(78(56,57)58)16-34(30)82(68,69)70)12-23(11-19)42-41(52)43-24-13-21(39(50)46-31-7-3-27(79(59,60)61)17-35(31)83(71,72)73)10-22(14-24)40(51)47-32-8-4-28(80(62,63)64)18-36(32)84(74,75)76;;;;;;;;/h1-18H,(H,44,48)(H,45,49)(H,46,50)(H,47,51)(H2,42,43,52)(H,53,54,55)(H,56,57,58)(H,59,60,61)(H,62,63,64)(H,65,66,67)(H,68,69,70)(H,71,72,73)(H,74,75,76);;;;;;;;/q;8*+1/p-8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCBZSNWCUJBMHF-UHFFFAOYSA-F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C2=CC(=CC(=C2)NC(=O)NC3=CC(=CC(=C3)C(=O)NC4=C(C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])C(=O)NC5=C(C=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])C(=O)NC6=C(C=C(C=C6)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H24N6Na8O29S8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1505.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of NF449 on P2X1 Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the molecular interactions and functional consequences of the potent and selective antagonist, NF449, on the P2X1 purinergic receptor. The information presented herein is curated from peer-reviewed scientific literature and is intended to serve as a technical resource for researchers in pharmacology and drug development.
Executive Summary
This compound is a highly potent and selective competitive antagonist of the P2X1 receptor, a ligand-gated ion channel activated by extracellular adenosine triphosphate (ATP). Its mechanism of action involves direct binding to the ATP binding site, thereby preventing channel activation and subsequent downstream signaling cascades. This inhibitory action has significant implications for physiological processes where P2X1 receptors play a crucial role, most notably in platelet activation and thrombosis. Recent structural biology studies have provided unprecedented insight into the precise binding mode of this compound, revealing a unique supramolecular arrangement that underpins its high affinity and selectivity. This guide will detail the molecular mechanism of this compound, present quantitative data on its potency, outline key experimental methodologies for its study, and illustrate the affected signaling pathways.
Molecular Mechanism of Action
Recent cryo-electron microscopy (cryo-EM) studies have elucidated the structural basis for this compound's antagonism of the human P2X1 receptor. This compound acts as a competitive antagonist, directly competing with the endogenous agonist, ATP, for binding at the orthosteric site.[1][2][3]
Binding Site and Interaction:
This compound exhibits a distinctive dual-ligand supramolecular binding mode at the interface between adjacent protomers of the trimeric P2X1 receptor.[1] This binding physically obstructs the canonical ATP-binding pocket, preventing the conformational changes necessary for ion channel opening.[1][3] One of the benzene disulfonic acid groups of the this compound molecule directly overlaps with the space that ATP would occupy.[2][3]
Key amino acid residues within the P2X1 receptor have been identified as crucial for the binding and inhibitory potency of this compound. Site-directed mutagenesis studies have highlighted the importance of positively charged residues in the head domain of the receptor. Specifically, residues K136, R139, and K140 have been shown to interact directly with this compound.[2] Mutations of these residues to alanine result in a significant decrease in the inhibitory potency of this compound.[2] Other residues implicated in the interaction include M214, K215, and R292 .[2]
The high selectivity of this compound for the P2X1 receptor over other P2X subtypes, such as P2X3 and P2X7, is attributed to the unique amino acid composition of its binding site.[1]
The following diagram illustrates the competitive antagonism of this compound at the P2X1 receptor.
References
Unveiling NF449: A Journey from Discovery to a Potent P2X1 Antagonist
A comprehensive overview of the discovery, development, and mechanistic insights of NF449, a highly potent and selective P2X1 purinergic receptor antagonist.
Introduction
This compound, chemically identified as 4,4',4'',4'''-(carbonylbis(imino-5,1,3-benzenetriyl-bis(carbonylimino)))tetrakis-1,3-benzenedisulfonic acid, is a symmetrical aromatic urea derivative of suramin.[1] Its discovery marked a significant advancement in the field of purinergic signaling, providing researchers with a powerful tool to dissect the physiological and pathological roles of the P2X1 receptor. This technical guide delves into the discovery and development history of this compound, its detailed mechanism of action, and the experimental methodologies that have been pivotal in its characterization.
Discovery and Development
The quest for selective P2X receptor antagonists stemmed from the need to understand the diverse functions of these ATP-gated ion channels. Suramin, a non-selective P2 receptor antagonist, served as the foundational scaffold for the development of more specific compounds.[2] Through systematic structure-activity relationship (SAR) studies on suramin analogues, this compound emerged as a lead compound with exceptional potency and selectivity for the P2X1 receptor subtype.[1]
Initial profiling at recombinant rat P2X receptors demonstrated the remarkable selectivity of this compound.[2] Subsequent studies on native and recombinant human P2X1 receptors further solidified its status as the most potent and selective P2X1 antagonist known to date.[3][4] Beyond its primary target, this compound has also been identified as a Gsα-selective antagonist and an inhibitor of the DNA-binding activity of High Mobility Group A2 (HMGA2).[5]
Mechanism of Action
This compound exerts its inhibitory effect on the P2X1 receptor through a competitive and reversible antagonistic mechanism.[4] It competes with the endogenous agonist, adenosine triphosphate (ATP), for binding to the receptor, thereby preventing channel activation and subsequent cation influx.
Recent breakthroughs in structural biology, specifically cryo-electron microscopy (cryo-EM), have provided unprecedented insights into the molecular basis of this compound's high-affinity antagonism.[6] These studies revealed a unique "dual-ligand supramolecular binding mode" where two molecules of this compound bind at the interface of adjacent subunits of the trimeric P2X1 receptor.[6] This binding occurs at a site that overlaps with the canonical ATP-binding pocket, effectively occluding agonist binding and stabilizing the receptor in a closed conformation.[4][6]
The following diagram illustrates the signaling pathway of the P2X1 receptor and the inhibitory action of this compound.
P2X1 receptor signaling and inhibition by this compound.
Quantitative Data Summary
The potency and selectivity of this compound have been quantified across various studies. The following tables summarize the key inhibitory concentration (IC50) and antagonist affinity (pA2) values.
Table 1: Inhibitory Potency (IC50) of this compound at Rat P2X Receptors
| Receptor Subtype | IC50 (nM) | Reference |
| rP2X1 | 0.28 | |
| rP2X1+5 | 0.69 | |
| rP2X2+3 | 120 | |
| rP2X3 | 1820 | |
| rP2X2 | 47000 | |
| rP2X4 | > 300000 |
Table 2: Inhibitory Potency (IC50) of this compound at Human P2X Receptors
| Receptor Subtype | IC50 (nM) | Reference |
| hP2X1 | 0.05 | [4] |
| hP2X7 | 40000 | [4] |
Table 3: Antagonist Affinity (pA2) of this compound
| Receptor | pA2 | Reference |
| hP2X1 | 10.7 | [4] |
Table 4: Other Biological Activities of this compound
| Target | Activity | IC50 (µM) | Reference |
| HMGA2 | Inhibition of DNA-binding | 0.43 | [7] |
Key Experimental Protocols
The characterization of this compound has relied on a variety of sophisticated experimental techniques. Below are detailed methodologies for some of the key experiments.
Two-Microelectrode Voltage-Clamp (TEVC) in Xenopus Oocytes
This technique is used to measure the ion flow through the P2X1 receptor channel in response to ATP and the inhibitory effect of this compound.
Experimental Workflow:
Workflow for Two-Microelectrode Voltage-Clamp experiments.
Methodology:
-
Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and defolliculated.
-
cRNA Injection: Oocytes are injected with cRNA encoding the human or rat P2X1 receptor subunit.
-
Incubation: Injected oocytes are incubated for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and continuously perfused with a control buffer.
-
The oocyte is impaled with two glass microelectrodes filled with KCl, one for voltage clamping and one for current recording.
-
The membrane potential is clamped at a holding potential (typically -60 to -80 mV).
-
ATP is applied to the oocyte to activate the P2X1 receptors, and the resulting inward current is recorded.
-
After washout of ATP, the oocyte is pre-incubated with varying concentrations of this compound.
-
ATP is then co-applied with this compound, and the inhibited current is recorded.
-
-
Data Analysis: The peak current amplitudes in the absence and presence of this compound are measured. The percentage of inhibition is calculated for each this compound concentration, and the data are fitted to a concentration-response curve to determine the IC50 value.
Competition Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the P2X1 receptor by measuring its ability to displace a radiolabeled ligand.
Methodology:
-
Cell Culture and Membrane Preparation: HEK293 cells stably expressing the P2X1 receptor are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.
-
Binding Assay:
-
A constant concentration of a radiolabeled P2X1 receptor agonist, such as [³H]-α,β-methylene ATP, is incubated with the cell membranes.
-
Increasing concentrations of unlabeled this compound are added to the incubation mixture.
-
The mixture is incubated to allow for binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of this compound. A nonlinear regression analysis is used to determine the IC50, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[8]
Intracellular Calcium Ion Influx Assay
This assay measures the ability of this compound to block the increase in intracellular calcium concentration that occurs upon P2X1 receptor activation.
Methodology:
-
Cell Preparation: HEK293 cells expressing the P2X1 receptor are plated in a multi-well plate.
-
Loading with Calcium Indicator: The cells are loaded with a fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
Antagonist Incubation: The cells are pre-incubated with varying concentrations of this compound.
-
Agonist Stimulation: A submaximal concentration of a P2X1 agonist (e.g., α,β-methylene ATP) is added to the wells to stimulate calcium influx.
-
Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured over time using a fluorescence plate reader.
-
Data Analysis: The peak fluorescence response is determined for each concentration of this compound. The data are normalized and fitted to a concentration-response curve to calculate the IC50 value.[8]
Conclusion
This compound stands as a testament to the power of medicinal chemistry and detailed pharmacological characterization. Its journey from a suramin analogue to a sub-nanomolar potency antagonist has provided the scientific community with an invaluable tool for probing the intricacies of P2X1 receptor function. The elucidation of its unique binding mode through advanced structural techniques opens new avenues for the rational design of even more selective and potent purinergic receptor modulators for therapeutic applications. The detailed experimental protocols outlined herein provide a foundation for researchers to further explore the pharmacology of this compound and the broader family of P2X receptors.
References
- 1. Structure-activity relationships of analogues of this compound confirm this compound as the most potent and selective known P2X1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Profiling at recombinant homomeric and heteromeric rat P2X receptors identifies the suramin analogue this compound as a highly potent P2X1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a subnanomolar potency antagonist at recombinant rat P2X1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NF 449 | P2X Receptor Antagonists: R&D Systems [rndsystems.com]
- 6. Cryo-EM structures of the human P2X1 receptor reveal subtype-specific architecture and antagonism by supramolecular ligand-binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NF 449 (1391) by Tocris, Part of Bio-Techne [bio-techne.com]
- 8. researchgate.net [researchgate.net]
The Biological Role of P2X1 Receptors and Their Inhibition by NF449: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the P2X1 receptor, a key player in purinergic signaling. It details the receptor's biological functions, its signaling pathways, and the inhibitory mechanisms of NF449, a potent and selective antagonist. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental methodologies and a clear presentation of quantitative data to facilitate further investigation into this promising therapeutic target.
Introduction to P2X1 Receptors
P2X1 receptors are ATP-gated ion channels belonging to the P2X family of purinergic receptors.[1][2] These receptors are trimers, with each subunit possessing two transmembrane domains, a large extracellular loop, and intracellular N- and C-termini.[2] Upon binding of extracellular adenosine 5'-triphosphate (ATP), the P2X1 receptor channel opens, allowing the influx of cations, primarily Ca²⁺ and Na⁺.[1] This rapid influx of positive ions leads to cell membrane depolarization and the initiation of various downstream signaling cascades. A hallmark of P2X1 receptors is their rapid activation and subsequent desensitization in the continued presence of ATP.[2]
P2X1 receptors are expressed in a variety of tissues and play crucial roles in numerous physiological processes, making them an attractive target for therapeutic intervention.
Biological Roles of P2X1 Receptors
The functional significance of P2X1 receptors is most prominent in the cardiovascular, male reproductive, and nervous systems.
Platelet Aggregation and Thrombosis
P2X1 receptors are expressed on the surface of platelets and are involved in the initial stages of hemostasis and thrombosis.[2][3] Activation of these receptors by ATP, released from dense granules of activated platelets or damaged endothelial cells, leads to an increase in intracellular calcium. This calcium influx contributes to platelet shape change and amplifies the aggregation response initiated by other agonists like collagen and thrombin.[3] Studies have shown that inhibition of P2X1 receptors can reduce platelet aggregation and thrombus formation, particularly under conditions of high shear stress.[3] This makes the P2X1 receptor a potential target for anti-thrombotic therapies.[4]
Smooth Muscle Contraction
P2X1 receptors are abundantly expressed in various smooth muscle tissues, including those of blood vessels and the male reproductive tract.[2] In vascular smooth muscle, activation of P2X1 receptors contributes to vasoconstriction. In the vas deferens, P2X1 receptor-mediated contraction is essential for normal sperm ejaculation. The significant role of P2X1 in vas deferens contractility has led to its investigation as a potential target for a non-hormonal male contraceptive.[2]
Nervous System Function
While less abundant than in platelets and smooth muscle, P2X1 receptors are also present in the central and peripheral nervous systems. Their activation can influence neurotransmission and has been implicated in processes such as pain perception and neuroinflammation. The precise roles of P2X1 receptors in the nervous system are still under active investigation, but they may represent a target for neurological and psychiatric disorders.
The P2X1 Receptor Antagonist: this compound
This compound is a symmetrical polysulfonated naphthalene compound that acts as a potent and highly selective competitive antagonist of the P2X1 receptor.[5] Its high affinity for the P2X1 receptor allows for the effective blockade of ATP-mediated signaling through this channel.
Quantitative Data on this compound Inhibition
This compound exhibits significantly higher potency for P2X1 receptors compared to other P2X subtypes. The following table summarizes the inhibitory concentrations (IC50) of this compound across different P2X receptor subtypes.
| Receptor Subtype | Species | IC50 (nM) | Reference |
| P2X1 | Rat | 0.28 | [6][7] |
| P2X1+5 (heteromer) | Rat | 0.69 | [6][7] |
| P2X2+3 (heteromer) | Rat | 120 | [6][7] |
| P2X1 | Human | 0.05 | [5] |
| P2X7 | Human | 40,000 | [5] |
Signaling Pathways and Mechanism of Inhibition
P2X1 Receptor Signaling Pathway
The activation of the P2X1 receptor by ATP initiates a cascade of intracellular events driven by the influx of cations.
Caption: P2X1 Receptor Signaling Pathway.
Mechanism of this compound Inhibition
This compound acts as a competitive antagonist, binding to the P2X1 receptor at or near the ATP binding site, thereby preventing ATP from activating the channel. Recent cryo-electron microscopy studies have revealed that two molecules of this compound can bind to each protomer of the P2X1 receptor, occupying the ATP binding pocket and stabilizing the closed state of the channel.[1][4]
Caption: Mechanism of this compound Inhibition.
Experimental Protocols
Detailed methodologies are crucial for the accurate study of P2X1 receptors and their antagonists. Below are outlines of key experimental protocols.
Patch-Clamp Electrophysiology
This technique is used to measure the ion flow through the P2X1 receptor channel in response to ATP and its inhibition by this compound.
Objective: To characterize the electrophysiological properties of P2X1 receptors and the inhibitory effect of this compound.
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and transiently transfected with a plasmid encoding the human P2X1 receptor.
-
Electrophysiological Recording: Whole-cell patch-clamp recordings are performed on transfected cells.
-
Pipette Solution (Intracellular): Contains (in mM): 145 CsCl, 10 HEPES, 10 EGTA, adjusted to pH 7.2 with CsOH.
-
Bath Solution (Extracellular): Contains (in mM): 145 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, adjusted to pH 7.4 with NaOH.
-
-
Drug Application: ATP is applied to the cell to evoke an inward current. To test for inhibition, cells are pre-incubated with varying concentrations of this compound before co-application with ATP.
-
Data Analysis: The peak current amplitude in the presence of this compound is compared to the control (ATP alone) to determine the percentage of inhibition and calculate the IC50 value.
Calcium Imaging
This method measures changes in intracellular calcium concentration upon P2X1 receptor activation.
Objective: To quantify the influx of calcium through P2X1 receptors and its blockade by this compound.
Methodology:
-
Cell Preparation: Cells expressing P2X1 receptors (e.g., transfected HEK293 cells or washed platelets) are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.[8]
-
Fluorescence Measurement: The fluorescence intensity of the cells is monitored over time using a fluorescence microscope or a plate reader.
-
Stimulation and Inhibition: A baseline fluorescence is established before the addition of ATP to stimulate calcium influx. For inhibition studies, cells are pre-treated with this compound before ATP stimulation.
-
Data Analysis: The change in fluorescence intensity upon ATP addition is indicative of the increase in intracellular calcium. The reduction in this change in the presence of this compound is used to quantify its inhibitory effect.
Platelet Aggregation Assay
This assay measures the ability of platelets to aggregate in response to various stimuli, a key functional output of platelet activation.
Objective: To assess the effect of P2X1 receptor inhibition by this compound on platelet aggregation.[9]
Methodology:
-
Platelet Preparation: Platelet-rich plasma (PRP) is obtained from whole blood by centrifugation. Washed platelets can be prepared by further centrifugation and resuspension in a suitable buffer.
-
Aggregometry: Platelet aggregation is measured using a light aggregometer. A sample of the platelet suspension is placed in a cuvette, and the light transmission through the sample is continuously recorded.
-
Agonist and Inhibitor Addition: A platelet agonist, such as a low concentration of collagen, is added to induce aggregation. To test for inhibition, platelets are pre-incubated with this compound before the addition of the agonist.[9]
-
Data Analysis: The extent of platelet aggregation is quantified by the change in light transmission. The inhibitory effect of this compound is determined by comparing the aggregation response in its presence to the control response.
Experimental and Logical Workflow
The investigation of a P2X1 receptor antagonist like this compound typically follows a structured workflow, from initial screening to functional characterization.
Caption: Workflow for P2X1 Antagonist Study.
Conclusion
The P2X1 receptor represents a compelling target for the development of novel therapeutics for a range of conditions, including thrombosis and for male contraception. This compound serves as a valuable pharmacological tool for elucidating the physiological and pathophysiological roles of this receptor. The detailed experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to advance our understanding of P2X1 receptor biology and to facilitate the discovery of new and improved modulators of its activity. The continued investigation into the structure and function of the P2X1 receptor will undoubtedly open new avenues for therapeutic intervention in the future.
References
- 1. doaj.org [doaj.org]
- 2. The P2X1 receptor as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The P2X1 receptor and platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cryo-EM structures of the human P2X1 receptor reveal subtype-specific architecture and antagonism by supramolecular ligand-binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a novel picomolar potency antagonist at human P2X1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Measuring P2X1 receptor activity in washed platelets in the absence of exogenous apyrase [agris.fao.org]
- 9. researchgate.net [researchgate.net]
Unveiling NF449: A Technical Guide to a Selective Gsα Protein Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of NF449, a powerful and selective antagonist of the Gs alpha (Gsα) protein subunit. While widely recognized as a potent antagonist of the P2X1 purinergic receptor, its utility in dissecting Gsα-mediated signaling pathways offers a valuable tool for researchers. This document consolidates key quantitative data, details experimental protocols for assessing its activity, and provides visual representations of its mechanism of action and relevant experimental workflows.
Core Mechanism of Action: Direct Inhibition of Gsα Activation
This compound exerts its selective antagonism by directly interfering with the activation of the Gsα subunit. The primary mechanism involves the suppression of the guanosine 5′-[γ-thio]triphosphate ([³⁵S]GTPγS) binding rate to Gsα. This inhibition of GDP/GTP exchange prevents the G protein from transitioning into its active, signal-transducing state. Consequently, downstream effector systems, most notably adenylyl cyclase, are not stimulated, leading to a blockade of cyclic AMP (cAMP) production. Furthermore, this compound has been demonstrated to uncouple Gsα from its associated G protein-coupled receptors (GPCRs), such as the β-adrenergic receptor.
Quantitative Data: Potency and Selectivity of this compound
The following tables summarize the quantitative data regarding the potency and selectivity of this compound for Gsα and its well-characterized activity on purinergic receptors.
Table 1: Potency of this compound on Gsα-Mediated Signaling
| Assay Type | Experimental System | Parameter | Value | Reference |
| [³⁵S]GTPγS Binding | Recombinant Gsα-s | IC₅₀ | 140 nM | [1] |
| Adenylyl Cyclase Stimulation | S49 cyc⁻ Membranes with exogenous Gsα-s | IC₅₀ | ~300 nM | [1] |
| β-Adrenergic Receptor Coupling | Rat Cardiac Membranes | EC₅₀ | 7.9 µM | [1] |
Table 2: Selectivity of this compound for Gsα over other Gα Subunits
| Gα Subtype/Coupled Receptor | Experimental System | Assay | Parameter | Value | Selectivity (fold) vs. Gsα | Reference |
| Giα-1 | Recombinant Giα-1 | [³⁵S]GTPγS Binding | Effect | Barely affected | >30 | [1] |
| Gi/Go (A₁-Adenosine Receptor) | CHO Cell Membranes | Agonist Binding | IC₅₀ | ≥100 µM | >30 | [1] |
| Gq (Angiotensin II Type-1 Receptor) | CHO Cell Membranes | Agonist Binding | Effect | Barely affected | High | [1] |
Table 3: Selectivity Profile of this compound at P2X Receptors
| Receptor Subtype | Parameter | Value (nM) | Reference |
| rP2X₁ | IC₅₀ | 0.28 | [2] |
| rP2X₁₊₅ | IC₅₀ | 0.69 | [2] |
| hP2X₁ | IC₅₀ | 0.05 | [3] |
| rP2X₂₊₃ | IC₅₀ | 120 | [2] |
| rP2X₃ | IC₅₀ | 1820 | [2] |
| rP2X₂ | IC₅₀ | 47000 | [2] |
| rP2X₄ | IC₅₀ | >300000 | [2] |
| hP2X₇ | IC₅₀ | 40000 | [3] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the Gsα signaling pathway and the mechanism of this compound's inhibitory action, as well as the workflows for key experimental protocols.
References
The Core Foundational Research of NF449: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
NF449 is a highly potent and selective antagonist of the P2X1 purinergic receptor, an ATP-gated ion channel. Its discovery and characterization have been pivotal in elucidating the physiological and pathophysiological roles of P2X1 receptors, particularly in areas such as thrombosis, smooth muscle function, and inflammation. This technical guide provides an in-depth overview of the foundational research on this compound, focusing on its quantitative data, the experimental protocols used for its characterization, and its mechanism of action on key signaling pathways.
Data Presentation: Potency and Selectivity of this compound
The inhibitory activity of this compound has been quantified across various recombinant rat P2X receptor subtypes. The following table summarizes the half-maximal inhibitory concentration (IC50) values, demonstrating the remarkable potency and selectivity of this compound for the P2X1 receptor.
| Receptor Subtype | IC50 (nM) |
| rP2X1 | 0.28[1][2] |
| rP2X1+5 | 0.69[1][2] |
| rP2X2+3 | 120[1][2] |
| rP2X3 | 1820[1] |
| rP2X2 | 47000[1] |
| rP2X4 | > 300000[1] |
A Schild analysis of this compound's antagonism at the human P2X1 receptor revealed a pA2 value of 10.7, further confirming its high-potency competitive antagonism.
Experimental Protocols
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique was instrumental in determining the potency and mechanism of this compound on recombinant P2X receptors.
1. Oocyte Preparation:
-
Xenopus laevis oocytes are surgically harvested and defolliculated by treatment with collagenase.
-
Stage V-VI oocytes are selected and injected with cRNA encoding the desired P2X receptor subunit(s).
-
Injected oocytes are incubated for 2-7 days at 18°C in Barth's solution to allow for receptor expression.
2. Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and perfused with a standard frog Ringer's solution.
-
The oocyte is impaled with two glass microelectrodes filled with 3 M KCl, one for voltage sensing and one for current injection.
-
The oocyte is voltage-clamped at a holding potential of -70 mV.
3. Experimental Procedure:
-
The agonist (e.g., ATP or α,β-methylene ATP) is applied to the oocyte to elicit an inward current mediated by the expressed P2X receptors.
-
Once a stable agonist response is established, this compound is co-applied with the agonist at varying concentrations.
-
The inhibitory effect of this compound on the agonist-induced current is measured, and concentration-response curves are generated to determine the IC50 value.
-
For Schild analysis, concentration-response curves to the agonist are generated in the presence of increasing concentrations of this compound.
Organ Bath Studies with Rat Vas Deferens
This ex vivo method was used to assess the antagonistic activity of this compound on native P2X1 receptors in a functional tissue preparation.
1. Tissue Preparation:
-
Male Wistar rats are euthanized, and the vasa deferentia are dissected and cleaned of surrounding connective tissue.
-
The tissues are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O2 / 5% CO2.
-
The tissues are allowed to equilibrate under a resting tension of 1 g for at least 60 minutes.
2. Contraction Measurement:
-
Isometric contractions are recorded using a force transducer connected to a data acquisition system.
-
The tissue is stimulated with a P2X1 receptor agonist, typically α,β-methylene ATP, to induce contraction.
3. Antagonism Protocol:
-
After obtaining a stable contractile response to the agonist, the tissue is washed.
-
This compound is added to the organ bath at a specific concentration and allowed to incubate for a predetermined period.
-
The agonist is then re-applied in the presence of this compound, and the resulting contraction is measured.
-
The inhibitory effect of this compound is quantified by comparing the agonist-induced contraction in the presence and absence of the antagonist.
Adenylyl Cyclase Activity Assay
This biochemical assay was employed to investigate the inhibitory effect of this compound on Gsα protein signaling.
1. Membrane Preparation:
-
Cell membranes from a suitable cell line (e.g., S49 cyc-, which lacks endogenous Gsα) are prepared by homogenization and centrifugation.
2. Reconstitution and Stimulation:
-
The membranes are reconstituted with purified recombinant Gsα-s.
-
The reaction is initiated by adding ATP and a non-hydrolyzable GTP analog, GTP[γS], in the presence or absence of this compound. This stimulates adenylyl cyclase activity through the activation of Gsα.
3. cAMP Measurement:
-
The amount of cyclic AMP (cAMP) produced is measured using a competitive binding assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
4. Data Analysis:
-
The inhibitory effect of this compound on adenylyl cyclase activity is determined by comparing the amount of cAMP produced in its presence versus its absence.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by this compound.
Experimental Workflows
References
Unveiling the Molecular Targets of NF449: A Technical Guide to Target Validation in Specific Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the target validation of NF449, a potent and selective antagonist of the P2X1 purinergic receptor and an inhibitor of the Gs alpha (Gsα) subunit of heterotrimeric G proteins. This document details the quantitative assessment of this compound's activity in various cell systems, provides step-by-step experimental protocols for key validation assays, and visualizes the associated signaling pathways and experimental workflows.
Quantitative Data Summary
The inhibitory potency of this compound has been characterized across different experimental systems and cell lines, targeting both the P2X1 receptor and the Gsα subunit. The following tables summarize the key quantitative data for easy comparison.
Table 1: Inhibitory Potency of this compound on P2X Receptors
| Receptor Subtype | Cell Line/System | Assay Type | Parameter | Value (nM) | Reference |
| Human P2X1 | Xenopus oocytes | Two-Microelectrode Voltage-Clamp (TEVC) | IC50 | 0.05 | [1][2] |
| Rat P2X1 | Recombinant | Radioligand Binding | pIC50 | 6.31 (equivalent to ~490 nM) | [3] |
| Rat P2X1 | Recombinant | Not Specified | IC50 | 0.28 | [4] |
| Rat P2X1+5 | Recombinant | Not Specified | IC50 | 0.69 | [4] |
| Rat P2X2 | Recombinant | Not Specified | IC50 | 47000 | [4] |
| Rat P2X2+3 | Recombinant | Not Specified | IC50 | 120 | [4] |
| Rat P2X3 | Recombinant | Not Specified | IC50 | 1820 | [4] |
| Rat P2X4 | Recombinant | Not Specified | IC50 | > 300000 | [4] |
| Human P2X7 | Xenopus oocytes | Two-Microelectrode Voltage-Clamp (TEVC) | IC50 | 40,000 | [1][2] |
Table 2: Inhibitory Potency of this compound on Gsα Subunit Signaling
| Target/Process | Cell Line/System | Assay Type | Parameter | Value | Reference |
| rGsα-s GTP[γS] binding | Recombinant | GTP[γS] Binding Assay | IC50 | 140 nM | [5][6] |
| β-adrenergic receptor to Gs coupling | Not Specified | Functional Assay | EC50 | 7.9 µM | [5][6] |
| Adenylyl cyclase stimulation by Gsα-s | S49 cyc- membranes | Adenylyl Cyclase Activity Assay | Inhibition | Effective in low µM range | [7][8][9] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the quantitative data summary are provided below. These protocols are intended to serve as a guide for researchers aiming to validate the targets of this compound.
Two-Microelectrode Voltage-Clamp (TEVC) in Xenopus Oocytes
This protocol is designed to measure the effect of this compound on ion channel activity, specifically P2X1 receptors expressed in Xenopus oocytes.
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding the P2X1 receptor
-
Collagenase solution
-
ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5)
-
Microinjection setup
-
TEVC amplifier and data acquisition system
-
Glass microelectrodes (filled with 3 M KCl)
-
Perfusion system
-
This compound stock solution
-
ATP stock solution
Procedure:
-
Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate.
-
cRNA Injection: Inject oocytes with cRNA encoding the human P2X1 receptor. Incubate the oocytes in ND96 solution at 18°C for 2-5 days to allow for receptor expression.
-
Electrode Preparation: Pull glass capillaries to create microelectrodes with a resistance of 0.5-5 MΩ when filled with 3 M KCl.
-
TEVC Recording:
-
Place an oocyte in the recording chamber and perfuse with ND96 solution.
-
Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.
-
Clamp the membrane potential at a holding potential of -70 mV.
-
Apply ATP (agonist) at a concentration that elicits a submaximal current response to establish a baseline.
-
Apply varying concentrations of this compound in the presence of the agonist to determine the inhibitory effect.
-
Record the current responses and analyze the data to determine the IC50 value of this compound.
-
GTP[γS] Binding Assay
This assay measures the ability of this compound to inhibit the binding of the non-hydrolyzable GTP analog, [35S]GTP[γS], to the Gsα subunit.
Materials:
-
Purified recombinant Gsα subunit
-
HEPES buffer (pH 7.4) containing MgCl2 and NaCl
-
[35S]GTP[γS]
-
Non-labeled GTP[γS]
-
This compound stock solution
-
Scintillation counter and vials
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the purified Gsα subunit with the HEPES buffer.
-
This compound Incubation: Add varying concentrations of this compound to the reaction tubes and incubate for a predetermined time at 30°C.
-
Binding Reaction: Initiate the binding reaction by adding [35S]GTP[γS] to the tubes.
-
Incubation: Incubate the reaction mixture at 30°C for a time course determined by kinetic experiments.
-
Termination: Stop the reaction by adding ice-cold buffer and rapidly filtering the mixture through nitrocellulose filters.
-
Washing: Wash the filters with ice-cold buffer to remove unbound [35S]GTP[γS].
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the amount of bound [35S]GTP[γS] at each this compound concentration and calculate the IC50 value.
Adenylyl Cyclase Activity Assay in S49 cyc- Membranes
This assay assesses the inhibitory effect of this compound on the Gsα-mediated activation of adenylyl cyclase in membranes from S49 cyc- cells, which lack endogenous Gsα.
Materials:
-
S49 cyc- cell membranes
-
Purified recombinant Gsα subunit
-
Assay buffer (containing ATP, MgCl2, and a cAMP phosphodiesterase inhibitor)
-
[α-32P]ATP
-
This compound stock solution
-
Forskolin (a direct activator of adenylyl cyclase, used as a control)
-
Column chromatography setup (e.g., Dowex and alumina columns)
-
Scintillation counter and vials
Procedure:
-
Membrane Preparation: Prepare membranes from S49 cyc- cells according to standard protocols.
-
Reaction Mixture: In reaction tubes, combine S49 cyc- membranes, the assay buffer, and the purified Gsα subunit.
-
This compound Incubation: Add varying concentrations of this compound to the tubes.
-
Reaction Initiation: Start the adenylyl cyclase reaction by adding [α-32P]ATP.
-
Incubation: Incubate the reaction at 30°C for a defined period.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing unlabeled cAMP and SDS).
-
cAMP Separation: Separate the newly synthesized [32P]cAMP from unreacted [α-32P]ATP using sequential Dowex and alumina column chromatography.
-
Quantification: Collect the eluate containing [32P]cAMP in scintillation vials and measure the radioactivity.
-
Data Analysis: Calculate the adenylyl cyclase activity at each this compound concentration and determine the extent of inhibition.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: P2X1 Receptor Signaling Pathway and Inhibition by this compound.
Caption: Gsα Signaling Pathway and Inhibition by this compound.
References
- 1. google.com [google.com]
- 2. genscript.com [genscript.com]
- 3. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 4. Receptor-mediated adenylyl cyclase ... | Article | H1 Connect [archive.connect.h1.co]
- 5. The P2X1 receptor and platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two-microelectrode voltage clamp of Xenopus oocytes: voltage errors and compensation for local current flow - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are P2X1 receptor agonists and how do they work? [synapse.patsnap.com]
- 9. Reactome | G alpha (i) inhibits adenylate cyclase [reactome.org]
The Dual Inhibitory Role of NF449 in Purinergic Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NF449 has emerged as a critical pharmacological tool in the study of purinergic signaling, demonstrating high potency and selectivity as an antagonist for the P2X1 receptor, an ATP-gated ion channel. Furthermore, it exhibits a distinct inhibitory activity towards Gsα, a key alpha subunit of heterotrimeric G proteins. This dual functionality allows for the discrete interrogation of two major branches of purinergic and related signaling pathways. This technical guide provides an in-depth overview of this compound's mechanism of action, a compilation of its quantitative inhibitory data, detailed experimental protocols for its characterization, and visual representations of the pertinent signaling pathways and experimental workflows.
Introduction
Purinergic signaling, mediated by extracellular nucleotides like ATP and ADP, plays a pivotal role in a vast array of physiological processes, including neurotransmission, inflammation, and hemostasis. The development of selective antagonists for the diverse family of purinergic receptors is paramount for both fundamental research and therapeutic intervention. This compound, a suramin analogue, has been identified as a highly potent and selective antagonist of the P2X1 receptor subtype.[1][2][3] Its utility is further expanded by its ability to selectively antagonize the Gs alpha (Gsα) subunit of G proteins, thereby inhibiting the adenylyl cyclase signaling cascade.[2][4] This document serves as a comprehensive resource for researchers employing this compound in their studies.
Mechanism of Action
P2X1 Receptor Antagonism
This compound acts as a reversible and competitive antagonist at the human P2X1 receptor.[4] The P2X1 receptor is an ATP-gated cation channel; its activation leads to an influx of Na⁺ and Ca²⁺, resulting in membrane depolarization and downstream cellular responses.[5][6] The high selectivity of this compound for the P2X1 receptor is attributed to a cluster of positively charged amino acid residues located at the base of the cysteine-rich head region in the extracellular domain of the receptor.[1] This structural feature is absent in less sensitive P2X receptor subtypes, such as P2X2.[1]
Gsα Protein Antagonism
Independent of its action on P2X receptors, this compound selectively inhibits the Gsα subunit of heterotrimeric G proteins.[3][4] It functions by suppressing the rate-limiting step in G protein activation: the exchange of GDP for GTP on the Gα subunit.[4] This prevents the dissociation of the Gαs subunit from the Gβγ dimer and subsequent activation of adenylyl cyclase, thereby blocking the production of the second messenger cAMP.[2][4] This selectivity for Gsα over other Gα subunits, such as Gi/Go and Gq, makes this compound a valuable tool for dissecting G protein-specific signaling pathways.[4]
Quantitative Data
The inhibitory potency of this compound across various purinergic receptors and G proteins has been quantified in numerous studies. The following tables summarize the reported IC50 values, providing a clear comparison of its selectivity.
| Receptor Subtype | Species | IC50 (nM) | Reference |
| P2X1 | rat | 0.28 | [2][3] |
| P2X1 | human | 0.05 | [4] |
| P2X1+5 (heteromer) | rat | 0.69 | [2][3] |
| P2X2+3 (heteromer) | rat | 120 | [2][3] |
| P2X3 | rat | 1820 | [3] |
| P2X2 | rat | 47000 | [3] |
| P2X4 | rat | > 300000 | [3] |
| P2X7 | human | 40000 | [4] |
| Table 1: Inhibitory Potency (IC50) of this compound at P2X Receptors |
| G Protein Subunit | Parameter | IC50 / EC50 | Reference |
| Gsα | GTPγS Binding | IC50 = 140 nM | [3] |
| Gsα | β-adrenergic receptor coupling | EC50 = 7.9 µM | [3] |
| Table 2: Inhibitory Potency of this compound on Gsα Protein |
Experimental Protocols
Two-Electrode Voltage Clamp (TEVC) for P2X1 Receptor Antagonism in Xenopus Oocytes
This protocol is used to characterize the inhibitory effect of this compound on P2X1 receptor currents.
Methodology:
-
Oocyte Preparation: Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.
-
cRNA Injection: Inject oocytes with cRNA encoding the human P2X1 receptor. Incubate for 2-5 days to allow for receptor expression.
-
TEVC Recording Setup: Place an oocyte in a recording chamber continuously perfused with a standard saline solution (e.g., ND96). Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage recording and one for current injection.
-
Data Acquisition: Clamp the oocyte membrane potential at a holding potential of -60 mV.
-
Agonist Application: Apply a concentration of ATP that elicits a submaximal response (e.g., EC50) to establish a baseline current.
-
Antagonist Application: Perfuse the chamber with varying concentrations of this compound for a set incubation period (e.g., 5 minutes) prior to co-application with the ATP agonist.
-
Data Analysis: Measure the peak inward current in the presence and absence of this compound. Calculate the percentage of inhibition for each this compound concentration and fit the data to a concentration-response curve to determine the IC50 value.
Platelet Aggregation Assay
This assay assesses the functional consequence of P2X1 receptor blockade by this compound on platelet function.
Methodology:
-
Platelet-Rich Plasma (PRP) Preparation: Collect whole blood into an anticoagulant (e.g., citrate). Centrifuge at a low speed to separate the PRP.
-
Aggregation Measurement: Place a sample of PRP in an aggregometer cuvette with a stir bar at 37°C.
-
Baseline Measurement: Record the baseline light transmission through the PRP suspension.
-
Antagonist Incubation: Add the desired concentration of this compound or vehicle control to the PRP and incubate for a specified time.
-
Induction of Aggregation: Add a P2X1 receptor agonist (e.g., α,β-methylene ATP) or a collagen solution to induce platelet aggregation. Platelet aggregation causes an increase in light transmission.
-
Data Analysis: Measure the maximal aggregation percentage for each condition. Determine the inhibitory effect of this compound by comparing the aggregation in its presence to the control.
GTPγS Binding Assay for Gsα Inhibition
This biochemical assay directly measures the ability of this compound to inhibit the activation of Gsα.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line endogenously or exogenously expressing a Gs-coupled receptor (e.g., β-adrenergic receptor).
-
Assay Buffer: Prepare an assay buffer containing GDP to ensure G proteins are in their inactive state.
-
Reaction Mixture: In a microplate, combine the cell membranes, varying concentrations of this compound, and a Gs-coupled receptor agonist.
-
Initiation of Reaction: Add [35S]GTPγS, a non-hydrolyzable GTP analog, to initiate the binding reaction.
-
Incubation: Incubate the mixture to allow for [35S]GTPγS to bind to activated Gα subunits.
-
Termination and Measurement: Terminate the reaction by rapid filtration through a filter mat, which traps the membranes. The amount of bound [35S]GTPγS is then quantified using a scintillation counter.
-
Data Analysis: Determine the specific binding in the presence of different this compound concentrations and calculate the IC50 value for the inhibition of agonist-stimulated [35S]GTPγS binding.
Visualizations
Signaling Pathways
Experimental Workflow
Conclusion
This compound is a powerful and versatile pharmacological agent for the investigation of purinergic signaling. Its high potency and selectivity for the P2X1 receptor, coupled with its distinct inhibitory action on the Gsα protein, provide researchers with a unique tool to dissect complex signaling networks. The data and protocols presented in this guide are intended to facilitate the effective use of this compound in advancing our understanding of purinergic signaling in both health and disease, and to aid in the development of novel therapeutic strategies.
References
- 1. G alpha (s) signalling events | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Gs alpha subunit - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Gsalpha-selective G protein antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The P2X1 receptor and platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are P2X1 receptor agonists and how do they work? [synapse.patsnap.com]
The NF449 Inhibitor: A Technical Guide to its Basic Science Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
NF449 is a potent and highly selective antagonist of the P2X1 purinergic receptor, a ligand-gated ion channel activated by extracellular adenosine 5'-triphosphate (ATP). As a derivative of suramin, this compound has become an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of the P2X1 receptor in a variety of biological systems. Its high affinity and selectivity make it superior to less specific P2 receptor antagonists, enabling precise investigation into P2X1-mediated signaling pathways. Beyond its primary target, this compound has also been identified as a selective antagonist of the Gsα subunit of heterotrimeric G proteins, offering a unique avenue for studying Gsα-dependent signaling cascades.
This technical guide provides an in-depth overview of the basic science applications of this compound, including its mechanism of action, quantitative data on its receptor affinity, detailed experimental protocols for its use, and its application in various fields of research.
Mechanism of Action
This compound acts as a competitive antagonist at the P2X1 receptor.[1] It binds to the extracellular domain of the receptor, thereby preventing the binding of ATP and subsequent channel opening. This inhibition is reversible, and the degree of antagonism is dependent on the concentration of both this compound and the agonist, ATP.[1] The high potency of this compound at the P2X1 receptor is in the subnanomolar to nanomolar range, with significantly lower affinity for other P2X and P2Y receptor subtypes.[2]
Additionally, this compound has been shown to selectively inhibit the Gsα subunit of G proteins. It interferes with the exchange of GDP for GTP on Gsα, which is a critical step in its activation. This prevents the subsequent activation of adenylyl cyclase and the production of cyclic AMP (cAMP), effectively blocking Gsα-mediated signaling pathways.
Data Presentation: Quantitative Analysis of this compound Inhibition
The inhibitory potency of this compound has been characterized across various receptor subtypes. The following tables summarize the key quantitative data from the literature.
| Receptor Subtype | Species | IC50 (nM) | Reference |
| rP2X1 | Rat | 0.28 | [2] |
| hP2X1 | Human | 0.05 | [1] |
| rP2X1+5 | Rat | 0.69 | [2] |
| rP2X2 | Rat | 47,000 | [2] |
| rP2X2+3 | Rat | 120 | [2] |
| rP2X3 | Rat | 1,820 | [2] |
| rP2X4 | Rat | >300,000 | [2] |
| hP2X7 | Human | 40,000 | [1] |
| Receptor Subtype | Preparation | pA2 / pIC50 | Reference |
| rP2X1 | Recombinant (Oocytes) | pIC50 = 9.54 | [2] |
| P2X1 | Native (Rat Vas Deferens) | pIC50 = 7.15 | [2] |
| hP2X1 | Recombinant (Oocytes) | pA2 = 10.7 | [1] |
| P2X3 | Native (Guinea-Pig Ileum) | pIC50 = 5.04 | [2] |
| P2Y1 | Native (Guinea-Pig Ileum) | pIC50 = 4.85 | [2] |
| P2Y2 | Recombinant (HEK 293 Cells) | pIC50 = 3.86 | [2] |
Signaling Pathways
The primary signaling pathway inhibited by this compound is the P2X1 receptor-mediated cation influx. Upon activation by ATP, the P2X1 receptor channel opens, allowing the influx of Na+ and Ca2+ into the cell. This leads to membrane depolarization and an increase in intracellular calcium, which triggers various downstream cellular responses. This compound competitively blocks this initial step.
References
Methodological & Application
Application Notes and Protocols for NF449 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
NF449 is a potent and selective antagonist of the P2X1 purinergic receptor, a ligand-gated ion channel activated by extracellular adenosine triphosphate (ATP).[1][2][3][4] It exhibits high affinity for the P2X1 receptor, making it a valuable tool for investigating the physiological and pathological roles of this receptor in various cellular processes.[1][2][3][4] Additionally, this compound has been identified as a selective antagonist of the Gs alpha (Gsα) subunit of heterotrimeric G proteins, thereby inhibiting the adenylyl cyclase signaling cascade.[1][5] This dual activity allows for the dissection of two distinct signaling pathways in vitro.
These application notes provide detailed protocols for utilizing this compound in in vitro studies to characterize its effects on both P2X1 receptor and Gsα signaling pathways.
Quantitative Data Summary
The following tables summarize the inhibitory potency of this compound against various P2X receptor subtypes and its effect on Gsα-mediated signaling.
Table 1: Inhibitory Activity of this compound on P2X Receptors
| Receptor Subtype | IC50 (nM) | Source |
| rat P2X1 | 0.28 | [2][4][5] |
| rat P2X1+5 | 0.69 | [2][4][5] |
| rat P2X2+3 | 120 | [2][4][5] |
| rat P2X3 | 1820 | [2][4] |
| rat P2X2 | 47000 | [2][4] |
| rat P2X4 | > 300000 | [2][4] |
Table 2: Inhibitory Activity of this compound on G Protein Subunits
| G Protein Subunit | Assay | IC50 | Source |
| rat Gsα-s | GTP[γS] binding | 140 nM | [1] |
| rat Giα-1 | GTP[γS] binding | > 10 µM | [1] |
| β-adrenergic receptor-Gs coupling | Adenylyl cyclase activity | 7.9 µM | [1] |
Signaling Pathways and Experimental Workflows
P2X1 Receptor Signaling Pathway
Activation of the P2X1 receptor by ATP leads to the opening of a non-selective cation channel, resulting in the influx of Ca²⁺ and Na⁺ into the cell. This increase in intracellular calcium is a key signaling event that triggers various downstream cellular responses. This compound acts as a competitive antagonist, blocking the binding of ATP to the P2X1 receptor and thereby preventing channel opening and subsequent calcium influx.
Gsα Protein Signaling Pathway
The Gsα subunit of heterotrimeric G proteins is activated by G protein-coupled receptors (GPCRs). Activated Gsα stimulates adenylyl cyclase, which in turn converts ATP to cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), leading to the phosphorylation of downstream target proteins and subsequent cellular responses. This compound directly antagonizes the Gsα subunit, preventing its activation of adenylyl cyclase.
Experimental Workflow: Characterizing this compound Activity
A general workflow for characterizing the in vitro activity of this compound involves a series of assays to determine its potency and selectivity as a P2X1 receptor antagonist and a Gsα protein inhibitor.
Experimental Protocols
P2X1 Receptor Antagonism: Calcium Influx Assay
This protocol describes the measurement of intracellular calcium concentration ([Ca²⁺]i) changes in response to a P2X1 receptor agonist in the presence and absence of this compound, using a fluorescent calcium indicator like Fluo-4 AM.
Materials:
-
Cells expressing P2X1 receptors (e.g., HEK293-P2X1 stable cell line)
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Fluo-4 AM
-
Pluronic F-127
-
P2X1 receptor agonist (e.g., α,β-methylene ATP)
-
This compound
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader with excitation/emission wavelengths of ~490/525 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well microplate at an appropriate density to achieve a confluent monolayer on the day of the experiment. Culture overnight at 37°C in a 5% CO₂ incubator.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in HBSS. A typical concentration is 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127.
-
Remove the culture medium from the wells and wash once with HBSS.
-
Add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.
-
-
Wash: Gently wash the cells twice with HBSS to remove extracellular dye. Add 100 µL of HBSS to each well.
-
Compound Incubation:
-
Prepare serial dilutions of this compound in HBSS.
-
Add the desired concentrations of this compound to the appropriate wells. Include a vehicle control (HBSS).
-
Incubate for 10-20 minutes at room temperature.
-
-
Agonist Stimulation and Measurement:
-
Prepare the P2X1 agonist (e.g., α,β-methylene ATP) at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Place the microplate in the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity over time (kinetic read).
-
Establish a stable baseline fluorescence for each well.
-
Add the agonist to all wells simultaneously using an automated injector, if available.
-
Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak response.
-
-
Data Analysis:
-
Determine the peak fluorescence intensity for each well after agonist addition.
-
Subtract the baseline fluorescence from the peak fluorescence to obtain the change in fluorescence (ΔF).
-
Normalize the data to the vehicle control response (0% inhibition).
-
Plot the percentage of inhibition against the concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.
-
Gsα Protein Antagonism: Forskolin-Stimulated Adenylyl Cyclase Assay
This protocol measures the ability of this compound to inhibit the production of cAMP stimulated by forskolin, a direct activator of adenylyl cyclase. This assay is performed in cells that endogenously express Gsα.
Materials:
-
Cells with a functional Gsα-adenylyl cyclase pathway (e.g., HEK293, CHO)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer
-
Forskolin
-
This compound
-
IBMX (3-isobutyl-1-methylxanthine, a phosphodiesterase inhibitor)
-
cAMP assay kit (e.g., ELISA, HTRF)
-
Protein assay reagent (e.g., BCA)
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to near confluency in appropriate culture vessels.
-
On the day of the experiment, replace the culture medium with serum-free medium containing 0.5 mM IBMX and incubate for 15-30 minutes at 37°C.
-
Pre-incubate the cells with various concentrations of this compound (and a vehicle control) for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) for 10-15 minutes at 37°C.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with cold PBS.
-
Add cell lysis buffer to each well and incubate on ice for 10-20 minutes with occasional agitation.
-
Scrape the cells and transfer the lysate to microcentrifuge tubes.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
-
cAMP Measurement:
-
Collect the supernatant containing the cytosolic fraction.
-
Determine the cAMP concentration in the supernatant using a commercial cAMP assay kit according to the manufacturer's instructions.
-
-
Protein Quantification:
-
Determine the total protein concentration in each cell lysate sample using a standard protein assay.
-
-
Data Analysis:
-
Normalize the cAMP concentration to the total protein concentration for each sample.
-
Express the data as a percentage of the forskolin-stimulated cAMP production in the absence of this compound.
-
Plot the percentage of inhibition against the concentration of this compound and fit the data to a dose-response curve to calculate the IC50 value.
-
P2X1 Receptor Binding: Competitive Radioligand Binding Assay
This protocol determines the affinity of this compound for the P2X1 receptor by measuring its ability to compete with a radiolabeled P2X1 receptor ligand.
Materials:
-
Cell membranes prepared from cells overexpressing the P2X1 receptor
-
Radiolabeled P2X1 receptor ligand (e.g., [³H]α,β-methylene ATP)
-
This compound
-
Binding buffer (e.g., Tris-HCl buffer with appropriate ions)
-
Non-specific binding control (a high concentration of a non-radiolabeled P2X1 agonist or antagonist)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
-
Filtration apparatus
Procedure:
-
Assay Setup:
-
In a 96-well plate or individual tubes, add the following components in order:
-
Binding buffer
-
A fixed concentration of the radiolabeled ligand (typically at or below its Kd).
-
Increasing concentrations of this compound (the competitor).
-
For non-specific binding (NSB) wells, add a saturating concentration of a non-labeled P2X1 ligand.
-
For total binding (B₀) wells, add binding buffer instead of a competitor.
-
-
-
Incubation:
-
Initiate the binding reaction by adding a fixed amount of cell membrane preparation to each well.
-
Incubate the mixture at a defined temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a filtration apparatus. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters quickly with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
-
Radioactivity Measurement:
-
Place the filters in scintillation vials.
-
Add scintillation fluid to each vial.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding (B₀) - Non-specific Binding (NSB).
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition binding equation to determine the IC50 of this compound.
-
Calculate the equilibrium dissociation constant (Ki) of this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
Application Notes and Protocols for the Use of NF449 in Platelet Aggregation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
NF449 is a potent and selective antagonist of the P2X1 purinergic receptor, an ATP-gated cation channel expressed on the surface of human platelets.[1][2] At higher concentrations, this compound can also exhibit antagonistic effects on the P2Y1 receptor, an ADP receptor coupled to Gq signaling.[1][3] Its selectivity makes it a valuable pharmacological tool for investigating the role of P2X1 receptor activation in platelet function, including shape change, calcium mobilization, and aggregation.[4][5] These application notes provide detailed protocols for utilizing this compound in in vitro platelet aggregation and calcium influx assays, along with data presentation guidelines and representations of the relevant signaling pathways.
Mechanism of Action
This compound primarily functions as a competitive antagonist at the P2X1 receptor, thereby inhibiting the influx of extracellular Ca²⁺ in response to ATP.[1][2] This action blocks the initial phase of platelet activation mediated by ATP released from dense granules of activated platelets or damaged endothelial cells.[1] While highly selective for P2X1, it is important to note its secondary antagonist activity at the P2Y1 receptor at micromolar concentrations, which can inhibit ADP-induced platelet responses.[1][3] this compound displays very weak antagonism towards the P2Y12 receptor.[1]
Data Presentation
The inhibitory effects of this compound on platelet function can be quantified and summarized for comparative analysis. The following table provides a summary of reported IC50 values for this compound against various platelet receptors and functions.
| Receptor/Function | Agonist | Assay Type | Species | IC50 / pA2 | Reference |
| P2X1 Receptor (Shape Change) | α,β-methylene ATP | Shape Change Assay | Human | 83 ± 13 nM | [1][3] |
| P2X1 Receptor (Calcium Influx) | α,β-methylene ATP | Calcium Influx Assay | Human | pA2 = 7.2 ± 0.1 | [1][3] |
| P2Y1 Receptor (Calcium Rise) | ADP | Calcium Influx Assay | Human | 5.8 ± 2.2 µM | [1][3] |
| Collagen-Induced Aggregation | Collagen | Platelet Aggregation | Human | Concentration-dependent reduction | [1][5] |
Experimental Protocols
Preparation of Washed Human Platelets
This protocol describes the isolation of washed platelets from whole blood, suitable for aggregation and calcium influx studies.
Materials:
-
Human whole blood collected in acid-citrate-dextrose (ACD) or sodium citrate tubes.
-
Tyrode's buffer (pH 7.4) without calcium.
-
Prostaglandin I2 (PGI2).
-
Apyrase.
-
Centrifuge.
Procedure:
-
Collect human whole blood into tubes containing an anticoagulant (e.g., 1 volume of ACD for 9 volumes of blood).
-
Centrifuge the blood at 200 x g for 20 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Carefully aspirate the PRP and transfer it to a new tube.
-
Add PGI2 to the PRP to a final concentration of 100 ng/mL to prevent platelet activation during subsequent steps.
-
Centrifuge the PRP at 1000 x g for 10 minutes to pellet the platelets.
-
Discard the supernatant and gently resuspend the platelet pellet in Tyrode's buffer without calcium, containing PGI2 (100 ng/mL) and apyrase (2 U/mL).
-
Centrifuge the platelet suspension at 1000 x g for 10 minutes.
-
Resuspend the platelet pellet in fresh Tyrode's buffer without calcium and apyrase.
-
Adjust the final platelet concentration to 2-3 x 10⁸ platelets/mL with Tyrode's buffer.
-
Allow the platelets to rest at 37°C for at least 30 minutes before use.
Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol outlines the use of this compound to inhibit agonist-induced platelet aggregation as measured by LTA.
Materials:
-
Washed human platelets (prepared as described above).
-
This compound stock solution (dissolved in an appropriate vehicle, e.g., saline).
-
Platelet agonist (e.g., ADP, collagen, thrombin, or a P2X1-specific agonist like α,β-methylene ATP).
-
Light Transmission Aggregometer.
-
Stir bars.
Procedure:
-
Pre-warm the washed platelet suspension and all reagents to 37°C.
-
Pipette 450 µL of the washed platelet suspension into an aggregometer cuvette containing a stir bar.
-
Place the cuvette in the heating block of the aggregometer and allow the platelets to equilibrate for at least 5 minutes with stirring (e.g., 900 rpm).
-
Add 50 µL of the desired concentration of this compound or vehicle control to the platelet suspension and incubate for a specified time (e.g., 2-5 minutes).
-
Establish a baseline of 0% aggregation (platelet suspension) and 100% aggregation (suspending buffer).
-
Initiate the aggregation recording.
-
Add the platelet agonist (e.g., in a volume of 5-10 µL) to induce aggregation.
-
Monitor the change in light transmission for a set period (e.g., 5-10 minutes) until the aggregation response is complete.
-
Record the maximum aggregation percentage for each condition.
-
To determine the IC50 of this compound, perform a dose-response curve with varying concentrations of the inhibitor.
Intracellular Calcium Influx Assay
This protocol describes the measurement of intracellular calcium mobilization in platelets using a fluorescent calcium indicator like Fura-2 AM.
Materials:
-
Washed human platelets.
-
Fura-2 AM.
-
Pluronic F-127.
-
This compound stock solution.
-
Platelet agonist.
-
Fluorometer or fluorescence plate reader with excitation wavelengths of 340 nm and 380 nm and an emission wavelength of 510 nm.
Procedure:
-
Prepare washed platelets as described previously.
-
Incubate the washed platelets with 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 for 30-45 minutes at 37°C in the dark.
-
Centrifuge the Fura-2-loaded platelets at 1000 x g for 10 minutes and resuspend them in fresh Tyrode's buffer.
-
Adjust the platelet concentration to approximately 1 x 10⁸ platelets/mL.
-
Transfer the Fura-2-loaded platelet suspension to a cuvette or a 96-well plate suitable for fluorescence measurements.
-
Place the sample in the fluorometer and allow it to equilibrate at 37°C.
-
Add the desired concentration of this compound or vehicle control and incubate for 2-5 minutes.
-
Record the baseline fluorescence ratio (340 nm/380 nm excitation).
-
Add the platelet agonist and continuously record the fluorescence ratio for several minutes to monitor the change in intracellular calcium concentration.
-
The change in the 340/380 nm fluorescence ratio is proportional to the change in intracellular free calcium.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involved in P2X1 and P2Y1 receptor-mediated platelet activation and a general workflow for a platelet aggregation experiment using this compound.
Caption: P2X1 and P2Y1 receptor signaling pathways in platelets and the inhibitory action of this compound.
Caption: Experimental workflow for a platelet aggregation assay using this compound.
References
Application Notes and Protocols for NF449 as a P2X1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing NF449, a potent and selective antagonist of the P2X1 receptor, in various experimental settings. The information is intended to guide researchers in accurately employing this compound for studying P2X1 receptor function and for potential therapeutic development.
Introduction to this compound
This compound is a suramin analogue that acts as a highly potent and selective antagonist for the P2X1 purinergic receptor.[1][2] Its high affinity and selectivity make it an invaluable tool for isolating and studying the physiological and pathophysiological roles of P2X1 receptors in various systems, including platelet aggregation, smooth muscle contraction, and neurotransmission. Structurally, this compound is a large, polar molecule that competitively inhibits ATP from binding to the P2X1 receptor.[3] Recent cryo-electron microscopy studies have revealed that this compound binds at the interface of neighboring protomers, overlapping with the ATP-binding site, thus preventing channel activation.[4]
Quantitative Data: Potency and Selectivity of this compound
This compound exhibits sub-nanomolar potency at rat P2X1 receptors and demonstrates high selectivity over other P2X receptor subtypes.[1][2][5][6] The following table summarizes the inhibitory concentrations (IC50) of this compound for various recombinant rat P2X receptors.
| Receptor Subtype | IC50 (nM) |
| rP2X1 | 0.28[1][2] |
| rP2X1+5 | 0.69[1][2] |
| rP2X2+3 | 120[1][2] |
| rP2X3 | 1820[1][2] |
| rP2X2 | 47000[1][2] |
| rP2X4 | > 300000[1][2] |
Signaling Pathway and Mechanism of Action
P2X1 receptors are ATP-gated ion channels. Upon binding of ATP, the channel opens, leading to an influx of cations, primarily Ca2+ and Na+. This influx depolarizes the cell membrane and increases intracellular calcium concentration, triggering various downstream cellular responses. This compound acts as a competitive antagonist, binding to the P2X1 receptor at or near the ATP binding site, thereby preventing ATP-mediated channel activation and subsequent signaling.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound octasodium salt
-
Nuclease-free water
-
Sterile microcentrifuge tubes
Procedure:
-
Refer to the Certificate of Analysis for the batch-specific molecular weight.
-
Calculate the mass of this compound required to prepare a 10 mM stock solution.
-
Dissolve the weighed this compound in nuclease-free water to the final desired concentration.
-
Gently vortex to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage. For short-term use, the solution can be stored at 4°C for a few days.
Platelet Aggregation Assay
This protocol is designed to assess the inhibitory effect of this compound on P2X1 receptor-mediated platelet aggregation induced by collagen.
Materials:
-
Platelet-rich plasma (PRP)
-
Collagen (agonist)
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Aggregometer
Experimental Workflow:
Procedure:
-
Prepare platelet-rich plasma (PRP) from whole blood anticoagulated with citrate.
-
Pre-warm the PRP samples to 37°C.
-
In the aggregometer cuvettes, add the desired final concentration of this compound (e.g., in a range of 1 nM to 1 µM) or vehicle control (PBS) to the PRP.
-
Incubate for 5 minutes at 37°C with stirring.
-
Add a submaximal concentration of collagen (e.g., 1-5 µg/mL) to induce platelet aggregation.
-
Record the change in light transmittance for at least 5 minutes to monitor platelet aggregation.
-
Analyze the aggregation curves to determine the percentage of inhibition for each this compound concentration.
-
Calculate the IC50 value of this compound for the inhibition of collagen-induced platelet aggregation.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This protocol describes the use of this compound to block P2X1 receptor currents in Xenopus oocytes expressing the receptor.
Materials:
-
Xenopus laevis oocytes expressing recombinant P2X1 receptors
-
Two-electrode voltage clamp setup
-
Perfusion system
-
Recording solution (e.g., ND96)
-
ATP stock solution
-
This compound stock solution
Experimental Workflow:
Procedure:
-
Prepare and inject Xenopus oocytes with cRNA encoding the P2X1 receptor. Incubate for 2-5 days to allow for receptor expression.
-
Place an oocyte in the recording chamber and impale it with two microelectrodes filled with 3 M KCl.
-
Clamp the oocyte at a holding potential of -60 mV.
-
Perfuse the oocyte with recording solution.
-
To establish a baseline response, apply a concentration of ATP that elicits a submaximal current (e.g., EC50 concentration).
-
Wash the oocyte with the recording solution until the current returns to baseline.
-
Pre-apply this compound at the desired concentration for 1-2 minutes.
-
Co-apply this compound and ATP and record the resulting current.
-
Wash out this compound and re-apply ATP to check for reversibility of the block.
-
Repeat with a range of this compound concentrations to generate a concentration-response curve and determine the IC50.
Calcium Imaging Assay
This protocol outlines the use of this compound to inhibit P2X1 receptor-mediated calcium influx in cultured cells.
Materials:
-
Cells expressing P2X1 receptors (e.g., HEK293-P2X1 stable cell line)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
ATP stock solution
-
This compound stock solution
-
Fluorescence microscope or plate reader
Experimental Workflow:
Procedure:
-
Plate the P2X1-expressing cells on glass coverslips or in a multi-well plate suitable for fluorescence imaging.
-
Load the cells with a calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM) in HBSS for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye and allow for de-esterification for at least 20 minutes.
-
Place the coverslip or plate in the imaging setup and establish a stable baseline fluorescence recording.
-
Add this compound at the desired final concentration and incubate for 5-10 minutes.
-
Add ATP (at a concentration that gives a robust calcium response, e.g., EC80) to stimulate the P2X1 receptors.
-
Record the fluorescence intensity changes over time.
-
Analyze the data by measuring the peak fluorescence change in response to ATP in the presence and absence of this compound.
-
Calculate the percentage of inhibition for each this compound concentration to determine the IC50.
Troubleshooting and Considerations
-
Solubility: this compound is soluble in water.[1] Ensure complete dissolution before use.
-
Specificity: While highly selective for P2X1, at higher concentrations, this compound may show off-target effects on other P2Y receptors. It is crucial to use the lowest effective concentration to maintain selectivity.
-
Competitive Antagonism: As a competitive antagonist, the apparent potency of this compound can be influenced by the concentration of the agonist (ATP) used.[3] It is important to keep the agonist concentration constant when determining the IC50 of this compound.
-
Reversibility: The inhibitory effect of this compound is generally reversible upon washout. The time required for washout may vary depending on the experimental system.
-
In Vivo Use: this compound has been shown to be effective in vivo.[2] For in vivo studies, appropriate vehicle controls and dose-response experiments are necessary to determine the optimal concentration and delivery route. At a dose of 10 mg/kg, this compound selectively inhibits P2X1-mediated platelet aggregation in mice, while a higher dose of 50 mg/kg can lead to non-selective inhibition of P2Y1 and/or P2Y12 receptors.
References
- 1. NF 449 (1391) by Tocris, Part of Bio-Techne [bio-techne.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structural insights into the human P2X1 receptor and ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phytotechlab.com [phytotechlab.com]
- 6. health.uconn.edu [health.uconn.edu]
Application Notes and Protocols for In Vivo Administration of NF449
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the in vivo administration of NF449, a potent and selective P2X1 receptor antagonist. The information is compiled from various research articles and is intended to guide researchers in designing and executing in vivo experiments.
Introduction
This compound is a highly selective antagonist of the P2X1 purinergic receptor, a ligand-gated ion channel activated by extracellular ATP.[1][2] P2X1 receptors are expressed on various cell types, including platelets and smooth muscle cells, and are implicated in processes such as thrombosis and inflammation. In vivo studies have demonstrated the antithrombotic potential of this compound. These notes provide detailed protocols for the preparation and administration of this compound for in vivo experiments, with a focus on intravenous delivery in murine models.
Data Presentation
Table 1: In Vivo Efficacy of Intravenously Administered this compound in Mice
| Dose (mg/kg) | Animal Model | Administration Route | Key Findings | Reference |
| 10 | Systemic Thromboembolism (Collagen and Adrenaline-induced) | Intravenous (i.v.) | Selectively inhibited P2X1 receptor, leading to decreased intravascular platelet aggregation. | [3] |
| 50 | Systemic Thromboembolism (Collagen and Adrenaline-induced) | Intravenous (i.v.) | Inhibited P2X1, P2Y1, and P2Y12 receptors, resulting in a more significant reduction in platelet consumption. | [3] |
| 10 | Laser-induced injury of mesenteric arterioles | Intravenous (i.v.) | Dose-dependently reduced the size of thrombi. | [3] |
| 10 | Experimental Transfusion-Related Acute Lung Injury (TRALI) | Intravenous (i.v.) | Provided maximal protection when administered before each step of the two-hit model. | [4] |
Signaling Pathway
This compound is a competitive antagonist of the P2X1 receptor. The binding of the endogenous ligand, ATP, to the P2X1 receptor normally triggers the opening of a non-selective cation channel, leading to an influx of Na⁺ and Ca²⁺. This influx results in membrane depolarization and the activation of various downstream signaling cascades, which can lead to platelet aggregation and smooth muscle contraction. This compound blocks the binding of ATP to the P2X1 receptor, thereby preventing these downstream effects.
Figure 1. this compound blocks ATP-mediated P2X1 receptor signaling.
Experimental Protocols
Protocol 1: Preparation of this compound for Intravenous Administration
Materials:
-
This compound powder
-
Sterile, pyrogen-free 0.9% saline solution[5]
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filter (0.22 µm)
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 10 mg/kg) and the weight of the animals to be treated, calculate the total mass of this compound needed.
-
Dissolution:
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the required volume of sterile 0.9% saline to achieve the desired final concentration. This compound is soluble in water.[6]
-
Vortex the tube vigorously for 1-2 minutes to ensure complete dissolution. Visually inspect the solution to ensure no particulate matter is present.
-
-
Sterilization:
-
Draw the this compound solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a new sterile microcentrifuge tube. This step is crucial to remove any potential microbial contamination.
-
-
Storage: Use the freshly prepared solution immediately. If short-term storage is necessary, keep the solution at 4°C for no longer than a few hours. For longer-term storage, consult the manufacturer's recommendations, though fresh preparation is always preferred for in vivo studies.
Protocol 2: Intravenous (Tail Vein) Administration of this compound in Mice
Materials:
-
Prepared sterile this compound solution
-
Mouse restrainer
-
Heat lamp (optional, for tail vein dilation)
-
70% ethanol wipes
-
Sterile insulin syringes (e.g., 29-31 gauge)
-
Gauze pads
Procedure:
-
Animal Preparation:
-
Place the mouse in a suitable restrainer to immobilize the animal and expose the tail.
-
To facilitate visualization of the lateral tail veins, the tail can be warmed using a heat lamp for a short period. Be cautious to avoid overheating the tail.
-
Clean the tail with a 70% ethanol wipe.
-
-
Injection:
-
Load the sterile this compound solution into an insulin syringe. Ensure there are no air bubbles in the syringe.
-
The recommended maximum intravenous injection volume for a mouse is 5 ml/kg.[6] For a 25g mouse, this would be a maximum of 125 µl. It is advisable to use a volume of around 100 µl.
-
Position the needle, bevel up, parallel to one of the lateral tail veins.
-
Carefully insert the needle into the vein. A successful entry is often indicated by a small flash of blood in the hub of the needle.
-
Inject the solution slowly and steadily. If swelling occurs at the injection site, the needle is not in the vein, and you should withdraw and re-attempt.
-
-
Post-injection Care:
-
After injecting the full volume, slowly withdraw the needle.
-
Apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Protocol 3: In Vivo Thrombosis Model - Collagen and Adrenaline-Induced Thromboembolism
This protocol describes a widely used model to induce acute systemic thromboembolism in mice to evaluate the efficacy of antithrombotic agents like this compound.[3][7]
Materials:
-
This compound solution (prepared as in Protocol 1)
-
Collagen solution
-
Epinephrine (adrenaline) solution
-
Sterile 0.9% saline
-
Mouse restrainers
-
Sterile syringes and needles
Experimental Workflow:
References
- 1. This compound, a novel picomolar potency antagonist at human P2X1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of analogues of this compound confirm this compound as the most potent and selective known P2X1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mouse antithrombotic assay. Inhibition of platelet thromboembolism by disintegrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Refinement of Mouse Protocols for the Study of Platelet Thromboembolic Responses In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Acute thrombosis induced by a combination of collagen and epinephrine in mice [bio-protocol.org]
Application Notes and Protocols for Studying Smooth Muscle Contraction with NF449
For Researchers, Scientists, and Drug Development Professionals
Introduction
NF449 is a potent and highly selective antagonist of the P2X1 purinergic receptor, an ATP-gated cation channel.[1][2] In smooth muscle tissues, the activation of P2X1 receptors by extracellular ATP leads to an influx of cations, primarily Ca²⁺ and Na⁺, resulting in membrane depolarization and subsequent muscle contraction.[3][4][5] This makes this compound an invaluable pharmacological tool for investigating the role of purinergic signaling in the physiological and pathophysiological regulation of smooth muscle tone, particularly in vascular, bladder, and reproductive tissues.[6][7][8] These application notes provide detailed protocols and data for utilizing this compound to study its effects on smooth muscle contraction.
Mechanism of Action
This compound acts as a competitive antagonist at the P2X1 receptor.[9] By binding to the receptor, it prevents the binding of the endogenous agonist, ATP, thereby inhibiting the opening of the ion channel and blocking the downstream signaling cascade that leads to smooth muscle contraction.[4] Its high selectivity for the P2X1 subtype over other P2X receptors makes it an excellent tool for dissecting the specific contribution of this receptor in complex biological systems.[1][8]
Data Presentation
Table 1: Potency of this compound at Recombinant P2X Receptor Subtypes
| Receptor Subtype | Species | IC₅₀ Value | Reference |
| P2X1 | Rat | 0.28 nM | [2] |
| P2X1+5 | Rat | 0.69 nM | [2] |
| P2X2+3 | Rat | 120 nM | [2] |
| P2X1 | Human | ~1 nM | [8] |
| P2X2 | Human | ~1.5 µM | [8] |
| P2X7 | Human | 40 µM | [9] |
Table 2: Antagonistic Potency (pIC₅₀) of this compound at Native and Recombinant P2X1 Receptors
| Receptor Type | Preparation | pIC₅₀ | Reference |
| Native P2X1 | Rat Vas Deferens | 7.15 | [1] |
| Recombinant P2X1 | Oocytes | 9.54 | [1] |
pIC₅₀ is the negative logarithm of the IC₅₀ value.
Signaling Pathways and Experimental Workflows
P2X1 receptor signaling pathway in smooth muscle contraction.
Experimental workflow for studying this compound on smooth muscle contraction.
Experimental Protocols
Protocol 1: Inhibition of ATP-Mediated Vasoconstriction in Isolated Arterial Rings
This protocol is designed to assess the inhibitory effect of this compound on P2X1 receptor-mediated contraction of vascular smooth muscle.
Materials:
-
Isolated arterial rings (e.g., mouse mesenteric artery)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose)
-
This compound (stock solution in distilled water)
-
α,β-methylene ATP (P2X1 receptor agonist, stock solution in distilled water)
-
Isolated organ bath system with isometric force transducers
-
Carbogen gas (95% O₂ / 5% CO₂)
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Euthanize the animal according to approved ethical guidelines.
-
Carefully dissect the desired artery (e.g., mesenteric artery) and place it in ice-cold Krebs-Henseleit solution.
-
Under a dissecting microscope, clean the artery of surrounding adipose and connective tissue.
-
Cut the artery into 2-3 mm rings.
-
-
Mounting and Equilibration:
-
Mount the arterial rings in the organ bath chambers containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.
-
Apply a resting tension of approximately 1 g and allow the tissue to equilibrate for at least 60 minutes. During equilibration, wash the tissue with fresh Krebs-Henseleit solution every 15-20 minutes.
-
-
Viability Test:
-
To check the viability of the tissue, induce a contraction with a high concentration of KCl (e.g., 60 mM).
-
After the contraction reaches a plateau, wash the tissue with fresh Krebs-Henseleit solution until the tension returns to baseline.
-
-
Antagonist Incubation:
-
Pre-incubate the arterial rings with the desired concentration of this compound (e.g., 100 nM to 1 µM) or vehicle (distilled water) for 15-30 minutes.
-
-
Agonist-Induced Contraction:
-
Generate a cumulative concentration-response curve to the P2X1 agonist, α,β-methylene ATP (e.g., 10 nM to 100 µM).
-
Record the isometric tension at each concentration until a stable plateau is reached.
-
-
Data Analysis:
-
Measure the peak contractile response at each agonist concentration.
-
Express the contraction as a percentage of the maximal response to KCl.
-
Compare the concentration-response curves in the presence and absence of this compound to determine the extent of inhibition.
-
Protocol 2: Inhibition of Neurogenic Contractions in Bladder Smooth Muscle Strips
This protocol is used to investigate the role of P2X1 receptors in nerve-mediated smooth muscle contraction using electrical field stimulation (EFS).
Materials:
-
Urinary bladder smooth muscle strips
-
Tyrode's solution (in mM: 137 NaCl, 2.7 KCl, 1.8 CaCl₂, 1.0 MgCl₂, 0.4 NaH₂PO₄, 11.9 NaHCO₃, 5.6 glucose)
-
This compound
-
Atropine (to block muscarinic receptors)
-
Prazosin (to block α1-adrenergic receptors)
-
Isolated organ bath system with platinum electrodes for EFS
-
Carbogen gas (95% O₂ / 5% CO₂)
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Dissect the urinary bladder and place it in ice-cold Tyrode's solution.
-
Remove the mucosa and cut the detrusor muscle into longitudinal strips (e.g., 2 x 10 mm).
-
-
Mounting and Equilibration:
-
Mount the muscle strips in the organ bath chambers between the platinum electrodes.
-
Apply an initial tension of 1 g and allow for a 60-minute equilibration period with washes every 20 minutes.
-
-
Electrical Field Stimulation (EFS):
-
To elicit neurogenic contractions, apply EFS at varying frequencies (e.g., 2-32 Hz), with a fixed pulse duration (e.g., 0.5 ms) and voltage (e.g., 80 V) for a set duration (e.g., 10 seconds).
-
Establish a stable and reproducible frequency-response curve.
-
-
Pharmacological Blockade:
-
To isolate the purinergic component of the neurogenic contraction, add atropine (e.g., 1 µM) and prazosin (e.g., 1 µM) to the bath to block cholinergic and adrenergic responses, respectively.
-
Re-run the EFS frequency-response curve to measure the atropine- and prazosin-resistant (i.e., purinergic) contractions.
-
-
This compound Inhibition:
-
In the continued presence of atropine and prazosin, incubate the tissue with this compound (e.g., 1 µM) for 15-20 minutes.
-
Repeat the EFS frequency-response curve.
-
-
Data Analysis:
-
Measure the amplitude of the contractile responses at each frequency.
-
Compare the frequency-response curves before and after the addition of this compound to quantify the inhibition of the purinergic component of the neurogenic contraction.
-
This compound is a powerful and selective tool for elucidating the role of P2X1 receptors in smooth muscle physiology. The protocols outlined above provide a framework for researchers to investigate the contribution of ATP-mediated purinergic signaling to smooth muscle contraction in various tissues. By utilizing this compound, scientists can gain valuable insights into the mechanisms underlying physiological processes such as blood pressure regulation and bladder control, and explore the potential of P2X1 receptors as therapeutic targets in a range of disorders.
References
- 1. This compound: a subnanomolar potency antagonist at recombinant rat P2X1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are P2X1 receptor agonists and how do they work? [synapse.patsnap.com]
- 4. scbt.com [scbt.com]
- 5. P2RX1 - Wikipedia [en.wikipedia.org]
- 6. P2X receptor expression in mouse urinary bladder and the requirement of P2X1 receptors for functional P2X receptor responses in the mouse urinary bladder smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Smooth muscle does not have a common P2x receptor phenotype: expression, ontogeny and function of P2x1 receptors in mouse ileum, bladder and reproductive systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular basis of selective antagonism of the P2X1 receptor for ATP by this compound and suramin: contribution of basic amino acids in the cysteine-rich loop - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a novel picomolar potency antagonist at human P2X1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for NF449 in Calcium Imaging Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
NF449 is a potent and highly selective antagonist of the P2X1 receptor, a ligand-gated ion channel activated by extracellular adenosine 5'-triphosphate (ATP). P2X1 receptor activation leads to a rapid influx of cations, including calcium (Ca²⁺), which plays a crucial role in various physiological processes.[1] Consequently, the modulation of P2X1 activity is a key area of interest in drug discovery and development. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in calcium imaging experiments to study P2X1 receptor function.
Mechanism of Action
This compound acts as a reversible competitive antagonist at the P2X1 receptor.[2] It binds to the receptor, preventing ATP from binding and subsequently blocking the influx of ions.[3] This inhibitory effect is highly selective for the P2X1 subtype over other P2X receptors, making this compound an excellent tool for isolating and studying P2X1-mediated signaling pathways.
Quantitative Data Summary
The inhibitory potency of this compound varies across different P2X receptor subtypes, highlighting its selectivity for P2X1. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Receptor Subtype | IC50 (nM) | Species | Comments |
| rP2X1 | 0.28 | Rat | |
| hP2X1 | 0.05 | Human | At 1 µM ATP[2] |
| rP2X1+5 | 0.69 | Rat | Heteromeric receptor |
| rP2X2+3 | 120 | Rat | Heteromeric receptor |
| rP2X3 | 1820 | Rat | |
| rP2X2 | 47000 | Rat | |
| P2X4 | >300000 | Rat | |
| hP2X7 | 40000 | Human | At 100 µM ATP[2] |
Signaling Pathway
The activation of the P2X1 receptor by ATP initiates a signaling cascade that results in an increase in intracellular calcium. This process is fundamental to the physiological functions mediated by this receptor.
Caption: P2X1 receptor signaling pathway and inhibition by this compound.
Experimental Protocols
Protocol 1: In Vitro Calcium Imaging using a Fluorescent Plate Reader
This protocol outlines the steps for a cell-based calcium imaging assay to assess the antagonist activity of this compound on P2X1 receptors.
Materials:
-
Cells expressing P2X1 receptors (e.g., HEK293-P2X1, platelets, or smooth muscle cells)
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
This compound
-
ATP (agonist)
-
Black, clear-bottom 96-well or 384-well plates
-
Fluorescent plate reader with kinetic reading capabilities
Procedure:
-
Cell Preparation:
-
Seed cells into black, clear-bottom microplates at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye. For Fluo-4 AM, a typical concentration is 2-5 µM in HBSS. Add Pluronic F-127 (0.02%) to aid in dye solubilization.
-
Remove the cell culture medium from the wells.
-
Add the dye-loading buffer to each well and incubate for 30-60 minutes at 37°C or room temperature, protected from light.
-
-
Wash Step:
-
Gently remove the dye-loading buffer.
-
Wash the cells 2-3 times with HBSS to remove extracellular dye.
-
After the final wash, add a final volume of HBSS to each well.
-
-
Compound Addition (this compound):
-
Prepare serial dilutions of this compound in HBSS.
-
Add the this compound dilutions to the appropriate wells.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature, protected from light. This allows the antagonist to bind to the receptors.
-
-
Agonist Addition and Data Acquisition:
-
Prepare a solution of ATP in HBSS at a concentration that elicits a submaximal response (e.g., EC80) to allow for the detection of inhibition.
-
Place the plate in the fluorescent plate reader.
-
Set the instrument to record fluorescence intensity over time (kinetic read).
-
Establish a baseline fluorescence reading for each well.
-
Inject the ATP solution into the wells while continuously recording the fluorescence.
-
Continue recording until the calcium signal peaks and begins to decline.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the response of the positive control (ATP alone).
-
Plot the normalized response against the concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.
-
Experimental Workflow Diagram
Caption: Workflow for a calcium imaging experiment using this compound.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the P2X1 receptor in calcium signaling. The protocols and data presented here provide a framework for researchers to design and execute robust experiments to characterize the effects of this potent and selective antagonist. Proper experimental design, including appropriate cell systems, controls, and data analysis methods, is critical for obtaining reliable and reproducible results.
References
Application Notes and Protocols for Measuring NF449 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
NF449 is a potent and selective antagonist of the P2X1 purinergic receptor, a ligand-gated ion channel activated by extracellular adenosine triphosphate (ATP).[1][2] P2X1 receptors are implicated in a variety of physiological processes, including smooth muscle contraction, platelet aggregation, and inflammation, making them a significant target for therapeutic intervention.[3][4] this compound has also been identified as a selective antagonist for Gsα-family G proteins.[5] These application notes provide detailed protocols for key in vitro and cellular assays to accurately measure the efficacy of this compound in a research setting.
Mechanism of Action: P2X1 Receptor Antagonism
This compound acts as a competitive antagonist at the P2X1 receptor.[6] Upon binding, it blocks the conformational changes induced by ATP, thereby preventing the influx of cations (primarily Ca2+ and Na+) into the cell.[3] This inhibition of ion flux disrupts downstream signaling pathways that are dependent on P2X1 receptor activation. The efficacy of this compound is therefore determined by its ability to prevent these ATP-mediated cellular responses.
Figure 1: Simplified signaling pathway of this compound action at the P2X1 receptor.
Quantitative Efficacy Data of this compound
The following tables summarize the inhibitory concentrations (IC50) of this compound across various P2X receptor subtypes and experimental systems.
| Receptor Subtype | Reported IC50 | Cell/System Used | Reference |
| rat P2X1 | 0.28 nM | Recombinant expression | [2] |
| human P2X1 | 0.05 nM | Xenopus oocytes | [6] |
| rat P2X1+5 | 0.69 nM | Recombinant expression | [2] |
| rat P2X2 | 47,000 nM | Recombinant expression | [2] |
| rat P2X2+3 | 120 nM | Recombinant expression | [2] |
| rat P2X3 | 1,820 nM | Recombinant expression | [2] |
| P2X4 | >300,000 nM | Recombinant expression | [2] |
| human P2X7 | 40,000 nM | Xenopus oocytes | [6] |
Experimental Protocols
Intracellular Calcium Influx Assay
This assay is a fundamental method for assessing the antagonistic properties of this compound on P2X1 receptor function by measuring changes in intracellular calcium.
Figure 2: Experimental workflow for the intracellular calcium influx assay.
Methodology:
-
Cell Preparation:
-
Culture cells endogenously expressing or transfected with the P2X1 receptor (e.g., HEK293-P2X1 cells) in a suitable medium.
-
Plate cells in a 96-well black, clear-bottom plate and grow to 80-90% confluency.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Remove the culture medium from the cells and wash once with a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Add the dye-loading buffer to each well and incubate at 37°C for 30-60 minutes in the dark.
-
-
This compound Incubation:
-
Wash the cells twice with HBSS to remove any extracellular dye.
-
Add HBSS containing various concentrations of this compound to the appropriate wells. Include a vehicle control (HBSS without this compound).
-
Incubate for 10-20 minutes at room temperature.
-
-
Stimulation and Measurement:
-
Prepare a solution of a P2X1 receptor agonist, such as ATP or its more stable analog α,β-methylene ATP (α,β-meATP), at a concentration that elicits a submaximal response (EC80).
-
Place the 96-well plate into a fluorescence plate reader.
-
Establish a baseline fluorescence reading for each well.
-
Add the agonist solution to all wells and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence for each well, representing the intracellular calcium response.
-
Normalize the responses to the control (agonist alone).
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell Proliferation Assay (Impedance-Based)
This assay measures the effect of this compound on cell proliferation, particularly in cell types where P2X1 receptor activation influences cell growth.
Methodology:
-
Cell Seeding:
-
Seed cells (e.g., human coronary smooth muscle cells) in specialized microelectronic sensor arrays (e.g., E-plates) at a density that allows for logarithmic growth over the course of the experiment.
-
-
Treatment:
-
After allowing the cells to adhere and stabilize (typically 12-24 hours), replace the medium with fresh medium containing the desired concentrations of this compound.
-
Include wells with a known inhibitor of proliferation as a positive control, a vehicle control, and a P2X1 agonist (e.g., α,β-meATP) to assess the antagonistic effect of this compound on agonist-induced changes in proliferation.[7]
-
-
Impedance Measurement:
-
Place the E-plate in the real-time cell analysis instrument, which continuously measures the electrical impedance across the microelectrodes.
-
The impedance measurement, represented as a "Cell Index," is proportional to the number of cells and their adhesion quality.
-
Monitor the Cell Index over several days.
-
-
Data Analysis:
-
Plot the Cell Index over time for each treatment condition.
-
Compare the growth curves of this compound-treated cells to the control cells.
-
The efficacy of this compound is determined by its ability to reverse the anti-proliferative effects of a P2X1 agonist.
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This technique directly measures the ion channel activity of the P2X1 receptor and the inhibitory effect of this compound. It is typically performed in Xenopus laevis oocytes expressing the receptor.[8]
Figure 3: Experimental workflow for Two-Electrode Voltage Clamp (TEVC).
Methodology:
-
Oocyte Preparation and Injection:
-
Harvest and prepare Stage V-VI oocytes from Xenopus laevis.
-
Inject oocytes with cRNA encoding the human or rat P2X1 receptor.
-
Incubate the injected oocytes for 2-6 days in a suitable buffer (e.g., ND96) to allow for receptor expression on the cell surface.[8]
-
-
Electrophysiological Recording:
-
Place a single oocyte in a recording chamber continuously perfused with a recording solution.
-
Impale the oocyte with two microelectrodes filled with 3M KCl (one for voltage sensing, one for current injection).
-
Using a TEVC amplifier, clamp the oocyte membrane potential at a holding potential of -60 mV.[8]
-
-
Drug Application:
-
Establish a stable baseline current.
-
Apply a near-maximal effective concentration (EC90) of ATP for a short duration (e.g., 3 seconds) via a perfusion system to elicit an inward current.[8]
-
After a washout period, perfuse the chamber with a solution containing this compound for a set time (e.g., 5 minutes) before co-applying it with the same concentration of ATP.[8]
-
Repeat this process for a range of this compound concentrations.
-
-
Data Analysis:
-
Measure the peak amplitude of the ATP-evoked current in the absence and presence of each concentration of this compound.
-
Calculate the percentage of inhibition for each this compound concentration.
-
Plot the percent inhibition against the this compound concentration to generate a concentration-response curve and determine the IC50.
-
Conclusion
The protocols outlined in these application notes provide robust and reliable methods for quantifying the efficacy of this compound as a P2X1 receptor antagonist. The choice of assay will depend on the specific research question, available equipment, and desired endpoint. For direct measurement of channel blockade, TEVC is the gold standard. For higher-throughput screening and assessment of downstream signaling, calcium influx assays are highly effective. Proliferation and migration assays provide valuable insights into the functional consequences of P2X1 inhibition in relevant cellular models. Consistent application of these protocols will ensure accurate and reproducible characterization of this compound's efficacy.
References
- 1. Structure-activity relationships of analogues of this compound confirm this compound as the most potent and selective known P2X1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NF 449 | P2X Receptor Antagonists: R&D Systems [rndsystems.com]
- 3. What are P2X1 receptor antagonists and how do they work? [synapse.patsnap.com]
- 4. The P2X1 receptor as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gsα-selective G protein antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. P2X1 receptor-mediated inhibition of the proliferation of human coronary smooth muscle cells involving the transcription factor NR4A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular basis of selective antagonism of the P2X1 receptor for ATP by this compound and suramin: contribution of basic amino acids in the cysteine-rich loop - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
nf449 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NF449. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent and selective antagonist for the P2X1 purinergic receptor.[1][2][3] It is a derivative of suramin and exhibits significantly higher potency for P2X1 receptors compared to other P2X subtypes (P2X3, P2Y1, P2Y2, or P2Y11).[1] Additionally, this compound acts as a selective antagonist for the Gsα subunit of G proteins.[2][4][5] This dual activity allows it to inhibit both ion channel function and G protein-coupled receptor (GPCR) signaling pathways.
Q2: What are the recommended solvents for dissolving this compound?
This compound is soluble in water and DMSO.[5] For aqueous solutions, a concentration of up to 25 mg/mL can be achieved. In DMSO, a concentration of 10 mg/mL is possible with the aid of ultrasonication, warming, and heating to 60°C.[5] It is important to use newly opened, hygroscopic DMSO to ensure optimal solubility.[5] One supplier notes solubility in distilled water at up to 100 mg/mL.
Q3: How should this compound stock solutions be prepared and stored?
For aqueous stock solutions, it is recommended to filter and sterilize the solution using a 0.22 μm filter before use.[5] Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, preferably under a nitrogen atmosphere.[5] Some suppliers recommend storing the solid compound at -20°C for long-term stability (≥ 4 years).[1] Another source suggests storing the solid at room temperature.[2][6] Given the conflicting information, it is prudent to refer to the manufacturer's specific recommendations.
Troubleshooting Guide
Issue: My this compound is not dissolving properly.
-
Solution 1: Use appropriate solvent and aids. For aqueous solutions, gentle warming can aid dissolution.[7] For DMSO, the use of ultrasonication and heating to 60°C is recommended.[5] Ensure you are using high-quality, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[5]
-
Solution 2: Check the concentration. Do not exceed the maximum recommended concentrations. For water, this is typically around 25 mg/mL, and for DMSO, it is 10 mg/mL.[5]
-
Solution 3: Verify the quality of the compound. The product is supplied with a high degree of hydration and may contain residual NaCl, which can vary between batches.[2][6][8] Refer to the Certificate of Analysis for batch-specific information.
Issue: I am observing precipitation of this compound in my cell culture media.
-
Solution 1: Prepare fresh dilutions. It is recommended to prepare fresh dilutions of this compound for your experiments from a concentrated stock solution.[9]
-
Solution 2: Check for solvent compatibility. When diluting a DMSO stock solution into aqueous media, ensure the final concentration of DMSO is low and compatible with your cell type. High concentrations of DMSO can cause compounds to precipitate.
-
Solution 3: Filter the final working solution. Before adding to your cells, filter the final diluted solution of this compound through a 0.22 μm filter to remove any potential micro-precipitates.[5]
Issue: I am not seeing the expected inhibitory effect in my experiment.
-
Solution 1: Confirm the receptor subtype. this compound is highly selective for the P2X1 receptor.[2] Ensure that your experimental system expresses this specific receptor. Its potency is significantly lower at other P2X and P2Y receptors.[2][3]
-
Solution 2: Verify the G protein coupling. If you are investigating GPCR signaling, confirm that the receptor of interest couples to the Gsα subunit, as this compound is a selective antagonist for this G protein.[4][5]
-
Solution 3: Check for compound degradation. Ensure that your stock solutions have been stored correctly and are within the recommended stability period.[5] Prepare fresh solutions if there is any doubt.
Quantitative Data Summary
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| Water | 10 | 6.64 | Requires ultrasonic and warming.[5] |
| Water | 25 | 17 | [2] |
| Water | 100 | ~66.4 | |
| DMSO | 10 | 6.64 | Requires ultrasonic, warming, and heating to 60°C. Use newly opened DMSO.[5] |
Note: The molecular weight of this compound octasodium is approximately 1505.06 g/mol .[2][6] Batch-specific molecular weights may vary due to hydration.[2]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound octasodium powder in a sterile microfuge tube.
-
Solvent Addition:
-
For an aqueous stock solution: Add the required volume of sterile, nuclease-free water to achieve the desired concentration (e.g., 10 mg/mL).
-
For a DMSO stock solution: Add the required volume of anhydrous, molecular biology grade DMSO to achieve the desired concentration (e.g., 10 mg/mL).
-
-
Dissolution:
-
Aqueous solution: Gently warm the solution and vortex or sonicate until the powder is completely dissolved.
-
DMSO solution: Use an ultrasonic bath and warm the solution to 60°C until the powder is fully dissolved.
-
-
Sterilization (for aqueous solutions): Sterilize the stock solution by passing it through a 0.22 μm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months or -20°C for up to 1 month.[5]
Protocol 2: Two-Electrode Voltage Clamp (TEVC) Assay in Xenopus Oocytes
This protocol is adapted from studies characterizing the antagonist action of this compound at P2X receptors expressed in Xenopus oocytes.[10][11]
-
Oocyte Preparation and Receptor Expression: Harvest and prepare Xenopus laevis oocytes. Inject cRNA encoding the desired human P2X receptor subunits (e.g., P2X1 and P2X2) and incubate to allow for receptor expression.
-
Electrophysiological Recording: Place an oocyte in the recording chamber and impale it with two microelectrodes filled with 3 M KCl. Clamp the membrane potential at a holding potential of -60 mV.
-
Perfusion System: Use a perfusion system to apply solutions to the oocyte. The standard bathing solution is ND96.
-
Antagonist Application: To determine the inhibitory effect of this compound, bath perfuse the oocyte with ND96 solution containing the desired concentration of this compound for 5 minutes.
-
Agonist Application: Co-apply the same concentration of this compound along with an EC90 concentration of ATP (the agonist) through the perfusion system for 3 seconds.
-
Data Acquisition: Record the inward currents evoked by ATP in the presence and absence of this compound.
-
Data Analysis: Calculate the IC50 value for this compound by measuring the inhibition of the ATP-evoked current at various antagonist concentrations.
Visualizations
Caption: this compound's dual mechanism of action.
Caption: General experimental workflow for using this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. NF 449 | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 3. This compound: a subnanomolar potency antagonist at recombinant rat P2X1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. NF 449 - CD BioSciences [lysosomexper.com]
- 7. This compound | 627034-85-9 [m.chemicalbook.com]
- 8. NF 449 | P2X Receptor Antagonists: R&D Systems [rndsystems.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Molecular basis of selective antagonism of the P2X1 receptor for ATP by this compound and suramin: contribution of basic amino acids in the cysteine-rich loop - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular basis of selective antagonism of the P2X1 receptor for ATP by this compound and suramin: contribution of basic amino acids in the cysteine-rich loop - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: NF449 Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of NF449, a potent and selective P2X1 receptor antagonist. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experiments involving this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am using this compound to antagonize the P2X1 receptor, but I am observing unexpected cellular responses. What could be the cause?
A1: While this compound is a highly potent and selective antagonist of the P2X1 receptor, it is known to interact with other purinergic receptors and G proteins, which could lead to unexpected cellular responses. At higher concentrations, this compound can exhibit antagonist activity at other P2X receptor subtypes (e.g., P2X3) and P2Y receptors.[1][2] Additionally, this compound has been identified as a Gsα-selective G protein antagonist. It has also been shown to inhibit the DNA-binding activity of High Mobility Group A2 (HMGA2). Therefore, it is crucial to consider these potential off-target interactions when interpreting your experimental data.
Troubleshooting Steps:
-
Confirm this compound Concentration: Ensure you are using the lowest effective concentration of this compound to selectively block P2X1 receptors. A dose-response experiment is highly recommended to determine the optimal concentration for your specific cell type and experimental conditions.
-
Use Selective Agonists/Antagonists: To dissect the involvement of other purinergic receptors, use more selective agonists or antagonists for the suspected off-target receptors in control experiments.
-
Control for Gsα Inhibition: If your signaling pathway of interest involves Gsα activation, consider experiments that can directly measure cAMP levels or use alternative methods to stimulate the pathway that bypass the G protein, if possible.
-
Assess HMGA2-related effects: If your experimental observations could be related to changes in gene transcription or cell proliferation, investigate potential alterations in the expression of HMGA2 target genes.
Q2: What are the known off-target interactions of this compound, and at what concentrations do they occur?
A2: this compound exhibits a high degree of selectivity for the P2X1 receptor. However, off-target effects have been documented for other purinergic receptors and G proteins, typically at higher concentrations. The table below summarizes the known inhibitory activities of this compound.
Quantitative Data: this compound Inhibitory Activity Profile
| Target | Species | IC50 / pIC50 | Reference |
| P2X1 Receptor | Rat (recombinant) | IC50: 0.28 nM (pIC50: 9.55) | [3] |
| Rat (native) | pIC50: 7.15 | [1] | |
| Human (recombinant) | IC50: 0.05 nM (pA2: 10.7) | [4] | |
| P2X1+5 Receptor | Rat (recombinant) | IC50: 0.69 nM | [3] |
| P2X2 Receptor | Rat (recombinant) | IC50: 47,000 nM (47 µM) | [3] |
| P2X2+3 Receptor | Rat (recombinant) | IC50: 120 nM | [3] |
| P2X3 Receptor | Rat (recombinant) | IC50: 1,820 nM (1.82 µM) | [3] |
| Guinea Pig (native) | pIC50: 5.04 | [1] | |
| P2X4 Receptor | Rat (recombinant) | IC50: >300,000 nM (>300 µM) | [3] |
| P2X7 Receptor | Human (recombinant) | IC50: 40 µM | [4] |
| P2Y1 Receptor | Guinea Pig (native) | pIC50: 4.85 | [1][2] |
| P2Y2 Receptor | Human (HEK293 cells) | pIC50: 3.86 | [1] |
| P2Y11 Receptor | pIC50: < 4.5 | [2] | |
| Gsα Protein | Gsα-selective antagonist | ||
| HMGA2 | Inhibits DNA-binding activity | ||
| Ecto-nucleotidases | pIC50: < 3.5 | [1] |
Q3: How can I experimentally validate potential off-target effects of this compound in my system?
Experimental Protocols
Radioligand Binding Assay for Purinergic Receptor Affinity
Objective: To determine the binding affinity of this compound to various purinergic receptor subtypes.
Methodology:
-
Membrane Preparation: Prepare cell membranes from cell lines recombinantly expressing the purinergic receptor subtype of interest (e.g., P2X1, P2X3, P2Y1).
-
Radioligand Incubation: Incubate the cell membranes with a known concentration of a suitable radiolabeled antagonist for the target receptor (e.g., [³H]α,β-methylene ATP for P2X1).
-
Competition Binding: Perform competition binding experiments by adding increasing concentrations of unlabeled this compound to the incubation mixture.
-
Separation and Scintillation Counting: Separate the bound and free radioligand by rapid filtration. Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Calculate the Ki (inhibition constant) from the IC50 value using the Cheng-Prusoff equation.
Intracellular Calcium Influx Assay
Objective: To functionally assess the antagonist activity of this compound at P2X and P2Y receptors that signal through calcium mobilization.
Methodology:
-
Cell Culture and Loading: Culture cells expressing the target receptor and load them with a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM or Fluo-4 AM).
-
Baseline Measurement: Measure the baseline fluorescence intensity before stimulation.
-
This compound Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a sufficient period.
-
Agonist Stimulation: Stimulate the cells with a specific agonist for the receptor of interest (e.g., ATP for P2X receptors, ADP for P2Y1 receptors).
-
Fluorescence Measurement: Record the changes in intracellular calcium concentration by measuring the fluorescence intensity over time.
-
Data Analysis: Determine the IC50 of this compound by plotting the inhibition of the agonist-induced calcium response against the this compound concentration.
cAMP Assay for Gsα Protein Inhibition
Objective: To determine if this compound inhibits Gsα-mediated signaling.
Methodology:
-
Cell Culture and Treatment: Culture cells that express a Gsα-coupled receptor. Treat the cells with varying concentrations of this compound.
-
Gsα Stimulation: Stimulate the cells with a known agonist for the Gsα-coupled receptor (e.g., isoproterenol for β-adrenergic receptors).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assays).
-
Data Analysis: Plot the percentage of inhibition of agonist-induced cAMP production against the concentration of this compound to determine the IC50.
Chromatin Immunoprecipitation (ChIP) Assay for HMGA2 DNA-Binding Inhibition
Objective: To assess whether this compound inhibits the binding of HMGA2 to the promoter regions of its target genes.
Methodology:
-
Cell Treatment and Cross-linking: Treat cells with this compound or a vehicle control. Cross-link protein-DNA complexes with formaldehyde.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments using sonication or enzymatic digestion.
-
Immunoprecipitation: Immunoprecipitate the HMGA2-DNA complexes using an antibody specific for HMGA2.
-
DNA Purification: Reverse the cross-linking and purify the immunoprecipitated DNA.
-
Quantitative PCR (qPCR): Perform qPCR to quantify the amount of specific DNA sequences (promoters of known HMGA2 target genes) in the immunoprecipitated sample relative to an input control.
-
Data Analysis: A significant reduction in the enrichment of target gene promoters in this compound-treated cells compared to control cells indicates inhibition of HMGA2 DNA binding.
Signaling Pathway Diagrams
To aid in understanding the potential impact of this compound's off-target effects, the following diagrams illustrate the canonical signaling pathways of its known off-targets.
Experimental Workflow for Investigating Off-Target Effects
The following diagram outlines a logical workflow for researchers to follow when investigating potential off-target effects of this compound.
Disclaimer: This information is intended for research purposes only. The off-target profile of this compound may not be exhaustive, and it is recommended to perform thorough validation experiments in your specific model system.
References
- 1. This compound: a subnanomolar potency antagonist at recombinant rat P2X1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of analogues of this compound confirm this compound as the most potent and selective known P2X1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Profiling at recombinant homomeric and heteromeric rat P2X receptors identifies the suramin analogue this compound as a highly potent P2X1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Navigating NF449 Stability: A Technical Support Guide
For researchers and drug development professionals utilizing the potent P2X1 and Gsα antagonist NF449, ensuring its stability in solution is paramount for reproducible and reliable experimental outcomes. This technical support center provides essential information, troubleshooting guidance, and protocols to effectively manage this compound in your research.
This compound Properties and Storage
A summary of the key properties and storage recommendations for this compound is provided below.
| Property | Data |
| Chemical Name | 4,4',4'',4'''-[carbonylbis[imino-5,1,3-benzenetriylbis(carbonylimino)]]tetrakis-1,3-benzenedisulfonic acid, octasodium salt |
| Molecular Formula | C41H24N6Na8O29S8 |
| Molecular Weight | 1505.06 g/mol |
| Appearance | Crystalline solid |
| Purity | ≥90% (HPLC) |
| Storage (Solid) | Store at -20°C for long-term stability (≥ 4 years). Some suppliers suggest storage at room temperature. Always refer to the manufacturer's recommendation.[1] |
| Solubility | Soluble in water (up to 25 mg/mL) and PBS (pH 7.2) (up to 10 mg/mL).[1][2] |
| Solution Stability | Solutions are unstable and it is highly recommended to prepare them fresh for each experiment.[3] Do not store solutions for long-term use. |
Signaling Pathways of this compound
This compound is a potent and selective antagonist of the P2X1 purinergic receptor and also acts as a selective antagonist for the Gs alpha subunit (Gsα) of G proteins.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when working with this compound.
Question: My this compound solution appears to have lost activity. Why is this happening?
Answer: this compound solutions are known to be unstable. It is strongly recommended to prepare solutions fresh immediately before each experiment. If you are observing a loss of activity, it is likely due to the degradation of the compound in your buffer. Avoid freeze-thaw cycles and storing the solution, even at -20°C or -80°C, for extended periods.
Question: I am having trouble dissolving this compound in my buffer. What can I do?
Answer: this compound is a large, highly charged molecule. While it is soluble in aqueous buffers like water and PBS, its solubility can be affected by the pH and ionic strength of the buffer. If you encounter solubility issues, try the following:
-
Ensure the solid material has been properly stored and has not degraded.
-
Prepare a concentrated stock solution in high-purity water first, then dilute it into your experimental buffer.
-
Gentle vortexing or sonication can aid in dissolution.
-
Ensure the pH of your final solution is within a neutral range (around 7.0-7.4), as extreme pH values may affect solubility and stability.
Question: How can I be sure that the observed effect in my experiment is due to this compound and not a degradation product?
Answer: The best practice is to always use freshly prepared solutions. To confirm the integrity of your this compound solution, you can perform a quality control check. This could involve analytical methods like HPLC to check for the presence of degradation products or a functional assay with a known positive control to verify its antagonistic activity before proceeding with your main experiments.
Question: Can I use buffers other than PBS or TRIS?
Answer: While PBS and TRIS are commonly used, the stability of this compound in other buffers has not been extensively reported. If you need to use a different buffer system, it is crucial to perform a stability assessment to ensure that the buffer components do not accelerate the degradation of this compound. The experimental protocol provided below can be adapted for this purpose.
Experimental Protocol: Assessing this compound Stability in a Novel Buffer
This protocol provides a framework for researchers to determine the stability of this compound in their specific experimental buffer. The primary method for assessing stability is High-Performance Liquid Chromatography (HPLC), which can separate and quantify the parent compound from its degradation products.
Objective: To determine the degradation rate of this compound in a user-defined experimental buffer over time at different storage temperatures.
Materials:
-
This compound solid compound
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User-defined experimental buffer (e.g., HEPES, bicarbonate buffer)
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High-purity water
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HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
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Temperature-controlled incubators or water baths (e.g., 4°C, 25°C, 37°C)
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Autosampler vials
Methodology:
-
Preparation of this compound Stock Solution:
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Accurately weigh a small amount of this compound solid.
-
Dissolve it in high-purity water to create a concentrated stock solution (e.g., 10 mg/mL). Ensure complete dissolution. This stock solution should be prepared fresh.
-
-
Preparation of Experimental Samples:
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Dilute the this compound stock solution into your experimental buffer to the final working concentration used in your assays.
-
Prepare a sufficient volume to draw aliquots at multiple time points.
-
Dispense aliquots into separate, clearly labeled autosampler vials for each time point and temperature condition.
-
-
Incubation:
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Place the vials at the desired storage temperatures (e.g., 4°C, 25°C/room temperature, and 37°C).
-
A "time zero" (T0) sample should be analyzed immediately after preparation.
-
-
Sample Analysis by HPLC:
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At each designated time point (e.g., 0, 2, 4, 8, 24, 48 hours), retrieve the vials from each temperature condition.
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Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the this compound peak from any potential degradation product peaks.
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Record the peak area of the this compound peak at each time point.
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Data Analysis:
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Calculate the percentage of this compound remaining at each time point relative to the T0 sample.
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Plot the percentage of remaining this compound against time for each temperature condition.
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From this data, you can estimate the half-life (t½) of this compound in your specific buffer and at different temperatures.
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By following these guidelines and protocols, researchers can ensure the integrity of their experiments and generate high-quality, reproducible data when working with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Gsalpha-selective G protein antagonists PMID: 9419378 | MCE [medchemexpress.cn]
- 3. Molecular basis of selective antagonism of the P2X1 receptor for ATP by this compound and suramin: contribution of basic amino acids in the cysteine-rich loop - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting NF449: A Guide to Consistent Experimental Results
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting inconsistent results when using NF449, a potent P2X1 receptor antagonist. By addressing common issues and providing detailed protocols and data, this guide aims to ensure the reliability and reproducibility of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why am I seeing variable potency (IC50) of this compound in my experiments?
Inconsistent IC50 values for this compound can arise from several factors, ranging from experimental setup to reagent handling. Here are the most common causes and their solutions:
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ATP Concentration: this compound is a competitive antagonist, meaning its apparent potency is dependent on the concentration of the agonist (ATP) used.[1] Higher concentrations of ATP will require higher concentrations of this compound to achieve the same level of inhibition, thus shifting the IC50 value.
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Solution: Always use a fixed, sub-maximal (EC50 to EC80) concentration of ATP in your assays to ensure consistent and comparable IC50 values for this compound. Meticulously control and report the ATP concentration used in your experiments.
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Receptor Subtype and Species Differences: The potency of this compound can vary between different P2X receptor subtypes and across species. For example, it is significantly more potent at the human P2X1 receptor than at the rat P2X1 receptor.[2]
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Solution: Confirm the species and subtype of the P2X1 receptor you are studying. Refer to published data for expected potency ranges for your specific experimental system.
-
-
Solubility and Aggregation: this compound is a large, polar molecule which may present solubility challenges in certain buffers, potentially leading to aggregation and a decrease in the effective concentration.
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Solution: Prepare fresh stock solutions of this compound in a suitable solvent (e.g., water or aqueous buffers). Visually inspect solutions for any precipitation. Sonication may help to dissolve the compound fully. It is advisable to determine the solubility of this compound in your specific experimental buffer.
-
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles of stock solutions can lead to degradation of the compound, reducing its effective concentration and potency.
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Solution: Aliquot stock solutions of this compound into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C as recommended by the supplier.
-
Q2: I suspect off-target effects are influencing my results. How can I confirm and mitigate this?
While this compound is highly selective for the P2X1 receptor, it can interact with other receptors and proteins, especially at higher concentrations.[2]
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Concentration-Dependence: Off-target effects are typically observed at concentrations significantly higher than the IC50 for the primary target.
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Solution: Perform dose-response curves to determine the lowest effective concentration of this compound for your desired effect. Whenever possible, use concentrations that are well below the known IC50 values for potential off-target receptors.
-
-
Known Off-Target Interactions: this compound has been reported to have antagonist activity at other P2X receptors (e.g., P2X2, P2X3, P2X4, and P2X7) and can also inhibit inositol 1,3,4,5,6-pentakisphosphate 2-kinase (IP5K), albeit with much lower potency.[2][3]
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Solution: Be aware of the full selectivity profile of this compound (see Table 1). If your experimental system expresses other potential targets, consider using a secondary antagonist to confirm that the observed effect is mediated by P2X1. For example, use a structurally unrelated P2X1 antagonist to see if it phenocopies the effect of this compound.
-
-
Control Experiments: The use of appropriate controls is crucial for identifying off-target effects.
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Solution: Include a negative control (vehicle only) and, if possible, a positive control (a known P2X1 agonist). In cell-based assays, using a cell line that does not express the P2X1 receptor (or a P2X1-knockout/knockdown cell line) can be a powerful tool to identify non-specific effects of this compound.
-
Quantitative Data Summary
Table 1: Selectivity Profile of this compound at Various Purinergic Receptors
| Receptor Subtype | Species | IC50 (nM) | Reference |
| P2X1 | rat | 0.28 | |
| P2X1+5 | rat | 0.69 | |
| P2X2+3 | rat | 120 | |
| P2X3 | rat | 1820 | |
| P2X2 | rat | 47000 | |
| P2X4 | rat | > 300000 | |
| P2X1 | human | 0.05 | [1] |
| P2X7 | human | 40000 | [1] |
Experimental Protocols
Key Experiment: Determination of this compound IC50 using a Calcium Flux Assay
This protocol provides a general framework for determining the potency of this compound in a cell-based calcium flux assay.
-
Cell Preparation:
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Plate cells expressing the P2X1 receptor (e.g., HEK293-P2X1) in a 96-well black, clear-bottom plate at a suitable density to achieve a confluent monolayer on the day of the experiment.
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Culture cells overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Dye Loading:
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Prepare a calcium indicator dye solution (e.g., Fluo-4 AM) according to the manufacturer's instructions.
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Remove the culture medium from the wells and add the dye-loading solution.
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Incubate the plate for 1 hour at 37°C, protected from light.
-
-
Compound Preparation and Addition:
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Prepare a series of dilutions of this compound in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). A typical concentration range would be from 1 pM to 10 µM.
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Wash the cells once with the assay buffer.
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Add the different concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature, protected from light.
-
-
Agonist Stimulation and Signal Detection:
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Prepare an ATP solution at a concentration that elicits a sub-maximal response (e.g., EC80).
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Place the plate in a fluorescence plate reader capable of kinetic reads (e.g., FLIPR, FlexStation).
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Record a baseline fluorescence reading for a few seconds.
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Add the ATP solution to all wells simultaneously using the instrument's automated injection system.
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Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak response.
-
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Data Analysis:
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Calculate the peak fluorescence response for each well.
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Normalize the data to the response of the vehicle control (0% inhibition) and a control with a saturating concentration of a known P2X1 antagonist (100% inhibition).
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Plot the normalized response against the logarithm of the this compound concentration.
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Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: A logical workflow for troubleshooting inconsistent this compound results.
References
- 1. This compound, a novel picomolar potency antagonist at human P2X1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Suramin and this compound are IP5K inhibitors that disrupt inositol hexakisphosphate-mediated regulation of cullin-RING ligase and sensitize cancer cells to MLN4924/pevonedistat - PubMed [pubmed.ncbi.nlm.nih.gov]
how to prevent nf449 precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of NF449 in media during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is precipitation a concern?
This compound is a potent and selective antagonist of the P2X1 purinergic receptor, making it a valuable tool in physiological and pharmacological research.[1] Precipitation of this compound in your experimental media is a concern because it effectively lowers the concentration of the active compound, leading to inaccurate and unreliable results. The formation of a precipitate can also have cytotoxic effects on your cells.
Q2: What is the solubility of this compound?
The manufacturer, Tocris, states that this compound is soluble in water up to 25 mg/mL.[2][3] However, its solubility in complex solutions like cell culture media can be influenced by various factors.
Q3: What are the common causes of this compound precipitation in media?
Several factors can contribute to the precipitation of compounds like this compound in cell culture media:
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High Concentration: Exceeding the solubility limit of this compound in the final media volume is a primary cause of precipitation.
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pH of the Media: The pH of your cell culture medium can affect the charge and, consequently, the solubility of this compound.
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Temperature: Temperature fluctuations, such as freeze-thaw cycles of stock solutions or transferring a concentrated solution to media at a different temperature, can cause precipitation.[2]
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Media Components: Interactions with components in the culture medium, such as divalent cations (e.g., Ca²⁺, Mg²⁺) and proteins in fetal bovine serum (FBS), can lead to the formation of insoluble complexes.
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Improper Dissolution Technique: The method used to dissolve and dilute this compound is crucial for preventing precipitation.
Troubleshooting Guide: this compound Precipitation
If you are observing precipitation of this compound in your media, follow these troubleshooting steps:
| Observation | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding this compound stock solution to the media. | The final concentration of this compound is too high. | Decrease the final concentration of this compound in your experiment. Prepare a more dilute stock solution to minimize the volume of stock added to the media. |
| The stock solution was not fully dissolved. | Ensure your this compound stock solution is completely dissolved before adding it to the media. Briefly vortex and visually inspect for any particulate matter. | |
| Localized high concentration upon addition. | Add the this compound stock solution to the media dropwise while gently swirling or vortexing the media to ensure rapid and even distribution. | |
| Precipitate forms over time in the incubator. | The pH of the media has changed during incubation. | Ensure your incubator's CO₂ levels are properly calibrated to maintain the correct pH of the bicarbonate-buffered media. Consider using a HEPES-buffered medium for more stable pH control. |
| Temperature fluctuations. | Minimize temperature changes. Pre-warm the media to the experimental temperature before adding the this compound stock solution. Avoid repeated freeze-thaw cycles of the stock solution. | |
| Interaction with media components. | If using serum, try reducing the serum concentration or using a serum-free medium if your cell line permits. Consider preparing the final this compound dilution in a simple, buffered solution (like PBS or HBSS) before adding it to the complete media, though compatibility should be tested. | |
| Precipitation is observed in the this compound stock solution. | The stock solution is too concentrated or has been stored improperly. | Prepare a fresh stock solution at a lower concentration. Store stock solutions as recommended by the manufacturer, typically in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. |
| Batch-to-batch variability. | Always refer to the Certificate of Analysis for the specific batch of this compound you are using, as the hydration and salt content can vary.[2][3] This can affect the actual concentration of your stock solution. |
Experimental Protocols
Protocol for Preparing this compound Stock Solution
This protocol provides a general guideline for preparing a stock solution of this compound. Always refer to the manufacturer's instructions and the Certificate of Analysis for your specific batch.
Materials:
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This compound powder
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Sterile, high-purity water (e.g., cell culture grade, nuclease-free)
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Sterile microcentrifuge tubes or vials
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Vortex mixer
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Calibrated pipette
Method:
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Determine the required concentration: Based on your experimental needs, calculate the mass of this compound required to prepare a stock solution (e.g., 10 mM). Remember to account for the molecular weight and any batch-specific information from the Certificate of Analysis.
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Weigh the this compound: Carefully weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolve in water: Add the calculated volume of sterile water to the tube.
-
Vortex: Vortex the solution thoroughly for 1-2 minutes to ensure complete dissolution.
-
Visual Inspection: Visually inspect the solution to ensure there is no particulate matter. If particulates are present, continue vortexing. Gentle warming to 37°C may aid dissolution, but avoid excessive heat.
-
Sterile Filtration (Optional but Recommended): For long-term storage and use in cell culture, sterile filter the stock solution through a 0.22 µm syringe filter into a fresh, sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Protocol for Diluting this compound into Cell Culture Media
This protocol describes the steps to dilute the this compound stock solution into your final experimental media.
Materials:
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Prepared this compound stock solution
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Pre-warmed cell culture medium
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Sterile tubes
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Calibrated pipettes
Method:
-
Pre-warm the media: Ensure your cell culture medium is pre-warmed to the temperature of your experiment (typically 37°C).
-
Calculate the required volume: Determine the volume of the this compound stock solution needed to achieve the desired final concentration in your media.
-
Add stock solution to media: While gently swirling or vortexing the pre-warmed media, add the calculated volume of the this compound stock solution dropwise. This helps to avoid localized high concentrations that can lead to precipitation.
-
Mix thoroughly: Gently mix the final solution to ensure homogeneity.
-
Final visual inspection: Before adding the media to your cells, visually inspect it for any signs of precipitation.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
References
NF449 Dose-Response Curve Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing NF449 dose-response curve experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective antagonist of the P2X1 receptor, which is an ATP-gated ion channel.[1][2][3] Its primary mechanism of action is as a reversible competitive antagonist at the P2X1 receptor.[4][5] This means it competes with the endogenous ligand, adenosine triphosphate (ATP), for the same binding site on the receptor, thereby preventing receptor activation and downstream signaling.[6]
Q2: What are the reported IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) of this compound is highly specific for the P2X1 receptor. Reported IC50 values for rat P2X1 receptors are in the low nanomolar range, typically around 0.28 nM.[1][2][3] For human P2X1 receptors, the IC50 has been reported to be as low as 0.05 nM.[4] Its selectivity is highlighted by significantly higher IC50 values for other P2X subtypes.[1][3]
Q3: What is the solubility and stability of this compound in aqueous solutions?
This compound is soluble in water up to a concentration of 25 mg/mL. It is important to note that this compound is supplied with a high degree of hydration and may contain residual NaCl, which can affect the actual concentration of the active compound. Always refer to the batch-specific information on the certificate of analysis for accurate stock solution preparation. For experimental use, it is recommended to prepare fresh solutions daily from a frozen stock to minimize degradation.
Q4: How does the concentration of the agonist (ATP) affect the this compound dose-response curve?
As a competitive antagonist, the apparent potency (IC50) of this compound is dependent on the concentration of the agonist (ATP) used in the assay. An increase in the ATP concentration will shift the this compound concentration-inhibition curve to the right, resulting in a higher apparent IC50 value.[4][5] Therefore, it is crucial to use a fixed and consistent concentration of ATP, typically the EC50 or EC80, when performing dose-response experiments to ensure comparability of results.
Experimental Protocols
Detailed Methodology for a Calcium Imaging-Based Dose-Response Assay
This protocol outlines a typical experiment to determine the IC50 of this compound using a calcium imaging assay in a cell line recombinantly expressing the P2X1 receptor.
1. Cell Preparation:
- Plate P2X1-expressing cells (e.g., HEK293 or CHO cells) onto 96-well black-walled, clear-bottom plates at an appropriate density to achieve a confluent monolayer on the day of the experiment.
- Culture cells overnight in a suitable growth medium at 37°C in a humidified incubator with 5% CO2.
2. Dye Loading:
- On the day of the experiment, remove the growth medium and wash the cells once with a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) buffered with HEPES.
- Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) prepared in the assay buffer. Incubate for 30-60 minutes at 37°C.
- After incubation, wash the cells gently with the assay buffer to remove excess dye and allow for de-esterification of the dye for at least 15-30 minutes at room temperature.
3. Compound Preparation and Incubation:
- Prepare a stock solution of this compound in water.
- Perform serial dilutions of this compound in the assay buffer to create a range of concentrations (e.g., from 1 pM to 10 µM). It is advisable to perform a 1:10 or 1:3 serial dilution.
- Prepare a solution of the P2X1 receptor agonist (e.g., ATP or the more stable analog α,β-methylene ATP) at a concentration that elicits a submaximal response (EC80). The final concentration should be determined in preliminary experiments.
- Add the different concentrations of this compound (or vehicle control) to the respective wells and pre-incubate for 15-30 minutes at room temperature.
4. Data Acquisition:
- Use a fluorescence plate reader or a fluorescence microscope equipped for kinetic reading.
- Establish a stable baseline fluorescence reading for each well for 10-20 seconds.
- Add the agonist solution to all wells simultaneously using an automated liquid handler to ensure a rapid and uniform response.
- Measure the change in fluorescence intensity over time, typically for 60-180 seconds.
5. Data Analysis:
- The response is typically measured as the peak fluorescence intensity or the area under the curve after agonist addition.
- Normalize the data by subtracting the baseline fluorescence and expressing the response as a percentage of the control (agonist alone).
- Plot the normalized response against the logarithm of the this compound concentration.
- Fit the data using a non-linear regression model (e.g., a four-parameter logistic equation) to determine the IC50 value.
Quantitative Data Summary
| Parameter | Value | Receptor Type | Reference |
| IC50 | 0.28 nM | rat P2X1 | [1][2][3] |
| IC50 | 0.05 nM | human P2X1 | [4] |
| IC50 | 0.69 nM | rat P2X1+5 | [1][2] |
| IC50 | 120 nM | rat P2X2+3 | [1][2] |
| IC50 | 1820 nM | rat P2X3 | [1][2] |
| IC50 | 47000 nM | rat P2X2 | [1] |
| IC50 | >300000 nM | rat P2X4 | [1] |
| Solubility in Water | up to 25 mg/mL | - |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Weak Inhibition by this compound | 1. Degraded this compound: this compound solutions may not be stable over long periods. 2. Incorrect Concentration: Errors in stock solution preparation or serial dilutions. 3. High Agonist Concentration: The agonist concentration may be too high, making it difficult for the competitive antagonist to inhibit the response. 4. Low Receptor Expression: The cells may have low levels of functional P2X1 receptors. | 1. Prepare fresh this compound solutions from a frozen stock for each experiment. 2. Verify calculations and ensure accurate pipetting. Use a calibrated pipette. 3. Reduce the agonist concentration to its EC50 or lower. 4. Verify receptor expression using a positive control or another validated method. |
| High Variability Between Replicates | 1. Inconsistent Cell Plating: Uneven cell density across the plate. 2. Pipetting Errors: Inaccurate addition of compounds or agonist. 3. Cell Health: Cells are stressed or dying. 4. Inadequate Mixing: Poor mixing of compounds in the wells. | 1. Ensure proper cell counting and even distribution when plating. 2. Use calibrated pipettes and be consistent with pipetting technique. 3. Check cell viability before the experiment. Ensure proper handling of cells. 4. Gently mix the plate after adding compounds. |
| Poor Dose-Response Curve Fit (Shallow or Irregular Curve) | 1. Sub-optimal Concentration Range: The tested concentrations of this compound do not cover the full inhibitory range. 2. Off-target Effects: At high concentrations, this compound may have non-specific effects. 3. Solubility Issues: this compound may precipitate at higher concentrations in the assay buffer. 4. Assay Window Too Small: The difference between the maximal and minimal response is not large enough. | 1. Widen the concentration range of this compound, including lower and higher concentrations. 2. Investigate potential off-target effects by testing in a parental cell line lacking the P2X1 receptor. 3. Visually inspect the wells for any signs of precipitation. If necessary, adjust the buffer composition. 4. Optimize the assay conditions to increase the signal-to-background ratio. This may include using a higher agonist concentration (while being mindful of its effect on IC50) or a more sensitive detection method. |
| Unexpected Agonist-like Activity of this compound | 1. Compound Impurity: The this compound sample may be contaminated. 2. Cellular Context: In some specific cellular backgrounds, G-protein coupled receptor signaling by this compound might lead to calcium mobilization. | 1. Obtain a new batch of this compound from a reputable supplier and re-test. 2. Test this compound in the absence of the P2X1 agonist to check for any intrinsic activity. |
Visualizing Experimental Workflows and Signaling Pathways
To aid in the understanding of the experimental process and the underlying biological mechanisms, the following diagrams have been generated.
Caption: P2X1 Receptor Signaling and this compound Inhibition.
Caption: this compound Dose-Response Experimental Workflow.
Caption: Troubleshooting Decision Tree for this compound Assays.
References
minimizing non-specific binding of nf449
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of NF449, a potent P2X1 receptor antagonist. The focus of this resource is to provide troubleshooting strategies and frequently asked questions (FAQs) to minimize non-specific binding and ensure data integrity during your experiments.
Troubleshooting Guide: Minimizing Non-Specific Binding of this compound
Non-specific binding of this compound can lead to confounding results. The following table outlines common issues, their potential causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Unexpected effects on G-protein coupled receptor (GPCR) signaling pathways. | This compound can act as a Gsα-selective G protein antagonist.[1][2] This can lead to off-target effects in cells expressing Gsα-coupled receptors. | - Lower the concentration of this compound to the lowest effective dose for P2X1 antagonism.- Use a chemically distinct P2X1 antagonist as a negative control.- If possible, use a cell line with knocked-down or knocked-out Gsα to confirm the effect is off-target. |
| Alterations in gene expression or chromatin-related processes. | This compound has been shown to inhibit the DNA-binding activity of High Mobility Group A2 (HMGA2) with an IC50 of 0.43 μM.[2] | - Keep this compound concentrations well below 0.43 μM if studying nuclear events.- Perform control experiments to assess the expression of HMGA2 target genes.- Consider alternative P2X1 antagonists if studying processes involving chromatin remodeling. |
| Inhibition of other P2Y receptors. | At higher concentrations (e.g., 50 mg/kg in vivo), this compound can non-selectively inhibit P2Y1 and/or P2Y12 receptors.[1] | - Perform a thorough dose-response curve to determine the optimal concentration for selective P2X1 inhibition.- Use selective agonists for P2Y1 and P2Y12 to check for off-target blockade by this compound in your system.- Compare results with more selective P2Y1 or P2Y12 antagonists if their signaling is relevant to your experiment. |
| Variability in experimental results. | This compound is a large, polar molecule, which can affect its solubility and interaction with cellular membranes and other biological molecules.[3] It is also supplied with a high degree of hydration and some residual NaCl, which can vary between batches.[2] | - Always refer to the batch-specific information on the Certificate of Analysis for net product content.- Prepare fresh stock solutions and use them promptly.- Include appropriate vehicle controls in all experiments. |
| Apparent inhibition of viral entry. | This compound has been observed to inhibit HIV-1 infection, potentially by interacting with the viral envelope protein.[4] | - Be cautious when interpreting data on viral infection models.- Use multiple, unrelated viral strains to assess the specificity of the effect.- Employ direct binding assays to investigate potential interactions between this compound and viral proteins. |
Quantitative Data Summary
The following table summarizes the inhibitory potency (IC50) of this compound at various rat (r) and human (h) purinergic receptors, highlighting its selectivity for the P2X1 subtype.
| Receptor Subtype | IC50 (nM) | Reference |
| rP2X1 | 0.28 | [1] |
| hP2X1 | 0.05 - 0.80 | [5][6] |
| rP2X1+5 | 0.69 | [1] |
| rP2X2+3 | 120 | [1] |
| rP2X3 | 1820 | |
| rP2X2 | 47000 | |
| rP2X4 | > 300000 | |
| hP2X7 | 40000 | [5] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound acts as a reversible, competitive antagonist at the P2X1 receptor.[5] It binds to the receptor and prevents the binding of its endogenous agonist, ATP, thereby inhibiting ion channel activation.
Q2: How selective is this compound for the P2X1 receptor?
A2: this compound is highly selective for the P2X1 receptor, exhibiting picomolar to nanomolar potency.[1][5] Its affinity for other P2X subtypes is significantly lower, often by several orders of magnitude.[7] However, off-target effects can occur, especially at higher concentrations.
Q3: What are the known off-target effects of this compound?
A3: Besides its primary target, this compound has been shown to be a Gsα-selective G protein antagonist, an inhibitor of HMGA2 DNA-binding activity, and at higher doses, a non-selective inhibitor of P2Y1 and P2Y12 receptors.[1][2]
Q4: What is a good starting concentration for my experiments?
A4: A good starting point is to use a concentration that is 10-100 fold higher than the IC50 for the P2X1 receptor (e.g., 1-10 nM for human P2X1). However, it is crucial to perform a dose-response experiment in your specific system to determine the lowest effective concentration that provides maximal selective inhibition.
Q5: How should I prepare and store this compound?
A5: this compound is soluble in water. It is recommended to prepare fresh stock solutions for each experiment. For storage, follow the manufacturer's instructions, which typically recommend storing at room temperature.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Calcium Influx Assay
This protocol outlines a method to determine the lowest effective concentration of this compound to inhibit P2X1 receptor activation, minimizing the risk of off-target effects.
Materials:
-
Cells expressing the P2X1 receptor
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM)
-
This compound
-
P2X1 receptor agonist (e.g., α,β-methylene ATP)
-
Assay buffer (e.g., HBSS)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Cell Preparation: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a fluorescent calcium indicator dye according to the manufacturer's instructions.
-
This compound Incubation: Prepare a serial dilution of this compound in assay buffer. Add the different concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes). Include a vehicle control (assay buffer without this compound).
-
Agonist Stimulation: Prepare the P2X1 agonist at a concentration that elicits a submaximal response (EC80) to allow for the detection of inhibition.
-
Calcium Measurement: Use a fluorescence plate reader to measure the baseline fluorescence. Add the P2X1 agonist to the wells and immediately begin recording the change in fluorescence over time.
-
Data Analysis: Calculate the inhibitory effect of this compound at each concentration by comparing the agonist-induced calcium response in the presence and absence of the antagonist. Plot the concentration-response curve to determine the IC50 of this compound in your system. The optimal concentration for your experiments should be at or slightly above the IC50 value that gives maximal inhibition.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: P2X1 receptor signaling and the antagonistic action of this compound.
Caption: Logical workflow for troubleshooting non-specific binding of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NF 449 | P2X Receptor Antagonists: R&D Systems [rndsystems.com]
- 3. researchgate.net [researchgate.net]
- 4. P2X1 Selective Antagonists Block HIV-1 Infection through Inhibition of Envelope Conformation-Dependent Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a novel picomolar potency antagonist at human P2X1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cryo-EM structures of the human P2X1 receptor reveal subtype-specific architecture and antagonism by supramolecular ligand-binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular basis of selective antagonism of the P2X1 receptor for ATP by this compound and suramin: contribution of basic amino acids in the cysteine-rich loop - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: In Vivo Applications of NF449
Welcome to the technical support center for the in vivo use of NF449. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) regarding the use of this compound in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective antagonist of the P2X1 purinergic receptor.[1] P2X1 receptors are ATP-gated ion channels, and their activation leads to an influx of cations like calcium and sodium, triggering various physiological responses.[2] this compound acts as a competitive antagonist, blocking the binding of ATP to the P2X1 receptor, thereby inhibiting downstream signaling.[3] In platelets, this inhibition of P2X1 receptors leads to reduced platelet aggregation and has demonstrated antithrombotic effects in vivo.[3][4]
Q2: What are the known off-target effects of this compound?
While highly selective for the P2X1 receptor, this compound has been shown to exhibit off-target effects, particularly at higher concentrations. It can act as a Gsα-selective antagonist and also inhibit the DNA-binding activity of High Mobility Group AT-hook 2 (HMGA2).[1] At a dose of 50 mg/kg in mice, this compound has been observed to inhibit all three platelet P2 receptors (P2X1, P2Y1, and P2Y12).[3][5]
Q3: What is the recommended solvent and route of administration for in vivo studies?
For in vivo studies in mice, this compound is typically administered via intravenous (i.v.) injection. The recommended vehicle for dissolving this compound is sterile, pH-adjusted normal saline.[6][7] Given that this compound is a polysulfonated compound, ensuring complete dissolution in saline is crucial to prevent precipitation and potential for emboli.
Q4: Is this compound stable in solution?
This compound is supplied as a solid and is soluble in water up to 25 mg/mL.[1] However, the stability of this compound in solution over time, especially at physiological pH and temperature, may be limited. It is recommended to prepare fresh solutions for each experiment and use them promptly. If storage is necessary, it should be done at -20°C for a short duration, and the solution should be checked for precipitation upon thawing.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation of this compound in saline | - Incorrect pH of the saline solution.- The concentration of this compound is too high.- Low temperature of the solution. | - Ensure the saline is at a physiological pH (~7.4).- Do not exceed the recommended solubility limit. Prepare a fresh dilution if necessary.- Gently warm the solution to room temperature. |
| Inconsistent experimental results | - Degradation of this compound in solution.- Inaccurate dosing.- Variation in animal physiology. | - Prepare fresh solutions for each experiment. Avoid repeated freeze-thaw cycles.- Ensure accurate weighing of the compound and precise volume administration.- Standardize animal age, weight, and strain. |
| Adverse effects in animals (e.g., distress, lethargy) | - Too high a dose of this compound, leading to off-target effects or toxicity.- Rapid injection causing cardiovascular stress. | - Perform a dose-response study to determine the maximum tolerated dose (MTD) in your specific animal model.- Administer the injection slowly and monitor the animal closely during and after administration. |
| Lack of efficacy | - Insufficient dose.- The chosen animal model is not suitable for studying the P2X1 pathway.- Rapid clearance of this compound in vivo. | - Increase the dose of this compound. A dose of 50 mg/kg has been shown to have broader P2 receptor antagonism.[3][5]- Confirm the expression and functional relevance of the P2X1 receptor in your model.- Consider more frequent dosing or continuous infusion for longer-term studies. |
Quantitative Data
Table 1: In Vitro Potency of this compound on Purinergic Receptors
| Receptor Subtype | IC50 (nM) |
| rP2X1 | 0.28 |
| rP2X1+5 | 0.69 |
| rP2X2+3 | 120 |
| rP2X3 | 1820 |
| rP2X2 | 47000 |
| rP2X4 | > 300000 |
Data from R&D Systems.[1]
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Systemic Thromboembolism
| Dose of this compound (i.v.) | Reduction in Intravascular Platelet Aggregation | Effect on Bleeding Time |
| 10 mg/kg | Significant decrease (35 ± 4% vs 51 ± 3% in saline control) | No significant prolongation |
| 50 mg/kg | Further reduction in platelet consumption (13 ± 4% vs 42 ± 3% in saline control) | Not reported |
Data from Hechler et al., 2005.[3]
Experimental Protocols
Protocol: In Vivo Mouse Model of Thrombosis
This protocol is a synthesis of methodologies reported in the literature for evaluating the antithrombotic effects of this compound in mice.[3][5][6]
1. Materials:
- This compound
- Sterile, injectable-grade normal saline (0.9% NaCl), pH adjusted to ~7.4
- Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
- Appropriate mouse strain (e.g., C57BL/6)
- Insulin syringes with 29G or 30G needles
- Animal scale
- Thrombosis induction agent (e.g., collagen/epinephrine mixture)
- Platelet count analysis equipment
2. Preparation of this compound Solution:
- On the day of the experiment, weigh the required amount of this compound.
- Dissolve this compound in sterile normal saline to the desired final concentration (e.g., for a 10 mg/kg dose in a 20g mouse, a 1 mg/mL solution would require a 200 µL injection volume).
- Ensure complete dissolution. Gentle warming and vortexing may be necessary. The solution should be clear and free of particulates.
3. Animal Preparation and Administration:
- Weigh the mouse to accurately calculate the injection volume.
- Anesthetize the mouse using an approved institutional protocol.
- For intravenous administration, the lateral tail vein is commonly used.[7] Alternatively, the jugular vein can be catheterized for more precise administration.[6]
- Inject the calculated volume of this compound solution slowly over 1-2 minutes.
- A control group of animals should be injected with an equivalent volume of the saline vehicle.
4. Thrombosis Induction and Analysis:
- Wait for a short period (e.g., 3 minutes) to allow for the distribution of this compound.[5][6]
- Induce thrombosis according to your specific model. For a systemic thromboembolism model, this may involve the intravenous injection of a collagen and epinephrine mixture.[3]
- At a predetermined time point after thrombosis induction, collect blood samples (e.g., via cardiac puncture) into an anticoagulant (e.g., hirudin).
- Analyze platelet counts to determine the extent of platelet consumption, which is an indicator of intravascular platelet aggregation.
5. Monitoring:
- Throughout the procedure, monitor the animal's vital signs (respiration, heart rate) and maintain body temperature.
- After the experiment, euthanize the animal using a method approved by your Institutional Animal Care and Use Committee (IACUC).
Signaling Pathways and Experimental Workflow Diagrams
References
- 1. NF 449 (1391) by Tocris, Part of Bio-Techne [bio-techne.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of platelet functions and thrombosis through selective or nonselective inhibition of the platelet P2 receptors with increasing doses of this compound [4,4',4'',4'''-(carbonylbis(imino-5,1,3-benzenetriylbis-(carbonylimino)))tetrakis-benzene-1,3-disulfonic acid octasodium salt] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of platelet functions and thrombosis through selective or nonselective inhibition of the platelet P2 receptors with increasing doses of this compound [4,4',4'',4'''-(carbonylbis(imino-5,1,3-benzenetriylbis-(carbonylimino)))tetrakis -benzene-1,3-disulfonic acid octasodium salt] [air.unimi.it]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
nf449 degradation and proper storage conditions
Welcome to the technical support center for NF449. This resource is designed to assist researchers, scientists, and drug development professionals in the proper handling, storage, and use of this compound, as well as to provide guidance for troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent and selective antagonist of the P2X1 purinergic receptor. It also acts as a selective antagonist for the Gs alpha (Gsα) subunit of heterotrimeric G proteins. Due to its high negative charge, it is important to consider potential non-specific interactions in experimental setups.
Q2: How should I store this compound powder?
For long-term stability, this compound as a solid powder should be stored at -20°C.[1] Under these conditions, it is stable for at least four years. Some suppliers suggest that storage at room temperature is also acceptable for shorter periods.
Q3: How do I prepare a stock solution of this compound?
This compound is soluble in water and phosphate-buffered saline (PBS). For example, it is soluble in water up to 25 mg/mL and in PBS (pH 7.2) at concentrations up to 10 mg/mL.[1] It is recommended to prepare fresh solutions for each experiment. If a stock solution must be stored, it should be aliquoted and frozen at -20°C or -80°C to minimize freeze-thaw cycles. The stability of this compound in solution over long periods has not been extensively studied, so prolonged storage of solutions is not recommended.
Q4: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound have not been detailed in the literature, its structure as a suramin analog suggests potential areas of instability. The urea linkage in the molecule could be susceptible to hydrolysis, particularly under acidic or basic conditions. Polysulfonated compounds can also be sensitive to photodegradation. Therefore, it is advisable to protect this compound solutions from light and to use buffers within a neutral pH range.
Q5: Can I use this compound in in vivo studies?
Yes, this compound has been used in in vivo studies. For example, it has been administered intravenously in mouse models to study its effects on thrombosis. However, it is important to consider its pharmacokinetic properties and potential for rapid degradation in a biological system.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Variability in experimental results | Degradation of this compound stock solution. | Prepare fresh solutions of this compound for each experiment. Avoid multiple freeze-thaw cycles of stock solutions by preparing single-use aliquots. |
| Inconsistent solution preparation. | Ensure complete dissolution of the this compound powder. Use a calibrated pH meter to verify the pH of your final solution. | |
| Lower than expected potency | Incorrect concentration calculation. | This compound is often supplied as a hydrated salt. Refer to the manufacturer's certificate of analysis for the exact molecular weight and purity to ensure accurate concentration calculations. |
| Adsorption to plasticware. | This compound, being a highly charged molecule, may adsorb to certain plastics. Consider using low-adhesion microcentrifuge tubes and pipette tips. | |
| Non-specific effects or off-target activity | High concentration of this compound used. | Use the lowest effective concentration of this compound as determined by a dose-response experiment. High concentrations of polysulfonated compounds like this compound can lead to non-specific interactions. |
| Interaction with other components in the assay buffer. | Simplify your assay buffer as much as possible to reduce the chance of non-specific interactions. | |
| Precipitation of this compound in solution | Exceeding the solubility limit. | Do not exceed the recommended maximum concentrations in your chosen solvent (e.g., 25 mg/mL in water).[2] If working in a complex medium, perform a solubility test first. |
| Change in pH or temperature. | Ensure the pH and temperature of your solutions are maintained within a range where this compound is known to be soluble. |
Experimental Protocols & Methodologies
Protocol 1: In Vitro P2X1 Receptor Inhibition Assay using Electrophysiology
This protocol outlines a general procedure for assessing the inhibitory effect of this compound on P2X1 receptors expressed in a heterologous system, such as Xenopus oocytes or HEK293 cells, using two-electrode voltage clamp or patch-clamp techniques.
Materials:
-
P2X1-expressing cells (Xenopus oocytes or a mammalian cell line)
-
Recording solution (e.g., ND96 for oocytes, or a physiological salt solution for mammalian cells)
-
ATP (agonist)
-
This compound
-
Electrophysiology setup (amplifier, digitizer, perfusion system)
Procedure:
-
Cell Preparation: Prepare and maintain cells expressing the P2X1 receptor according to standard protocols for your chosen expression system.
-
Solution Preparation: Prepare a stock solution of this compound in water. On the day of the experiment, dilute the stock solution to the desired final concentrations in the recording solution. Prepare a range of ATP concentrations to establish a dose-response curve.
-
Recording:
-
Establish a stable whole-cell or two-electrode voltage-clamp recording from a P2X1-expressing cell.
-
Apply a concentration of ATP that elicits a submaximal response (e.g., EC50) to obtain a baseline current.
-
To test the inhibitory effect of this compound, pre-incubate the cell with the desired concentration of this compound for a defined period (e.g., 2-5 minutes) before co-applying the same concentration of this compound with the ATP.
-
Wash out this compound and ensure the ATP response returns to baseline before applying the next concentration.
-
-
Data Analysis: Measure the peak amplitude of the ATP-evoked current in the absence and presence of different concentrations of this compound. Calculate the percentage of inhibition for each this compound concentration and generate a dose-response curve to determine the IC50 value.
Protocol 2: Gsα-Selective Antagonism in a Cell-Based cAMP Assay
This protocol describes how to evaluate the antagonistic effect of this compound on Gsα-mediated signaling by measuring changes in intracellular cyclic AMP (cAMP) levels.
Materials:
-
A cell line endogenously or recombinantly expressing a Gs-coupled receptor (e.g., β-adrenergic receptor).
-
Cell culture medium.
-
A specific agonist for the chosen Gs-coupled receptor (e.g., isoproterenol for β-adrenergic receptors).
-
This compound.
-
A commercial cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
Procedure:
-
Cell Culture: Plate the cells in a suitable multi-well plate and grow to the desired confluency.
-
Compound Treatment:
-
On the day of the assay, replace the culture medium with a stimulation buffer.
-
Pre-incubate the cells with various concentrations of this compound for a specific duration (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of the Gs-coupled receptor agonist (typically the EC80 concentration to ensure a robust signal) in the continued presence of this compound.
-
Include appropriate controls: untreated cells (basal), cells treated with the agonist alone (maximum stimulation), and cells treated with this compound alone.
-
-
cAMP Measurement: After the agonist stimulation period, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.
-
Data Analysis: Normalize the data to the maximum agonist response. Plot the percentage of inhibition of the agonist-induced cAMP production against the concentration of this compound to determine the IC50 value.
Visualizations
Caption: P2X1 Receptor Signaling Pathway and Inhibition by this compound.
References
Validation & Comparative
A Comparative Guide to NF449 and Suramin as P2X1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent antagonists of the P2X1 receptor: NF449 and suramin. The P2X1 receptor, an ATP-gated ion channel, is a key player in various physiological processes, including platelet aggregation, smooth muscle contraction, and neurotransmission, making it a significant target for therapeutic intervention. This document aims to provide an objective analysis of this compound and suramin, supported by experimental data and detailed methodologies to aid researchers in their selection of the most appropriate antagonist for their studies.
Executive Summary
This compound stands out as a highly potent and selective antagonist of the P2X1 receptor, demonstrating significantly greater efficacy and specificity compared to the broader-spectrum antagonist, suramin. While suramin has been a foundational tool in purinergic signaling research, its lack of selectivity can lead to off-target effects. This compound, a suramin analogue, was developed to overcome this limitation and has proven to be a superior tool for specific P2X1 receptor interrogation.
Data Presentation: Quantitative Comparison
The following table summarizes the inhibitory potency (IC50 values) of this compound and suramin on various P2X and P2Y receptors. Lower IC50 values indicate higher potency.
| Receptor Subtype | This compound IC50 (nM) | Suramin IC50 (µM) | Fold Selectivity of this compound for P2X1 |
| P2X1 (rat, recombinant) | 0.28[1] | ~1-10 | ~3,571 - 35,714 |
| P2X1 (human, recombinant) | 0.05[2][3] | ~1-10 | ~20,000 - 200,000 |
| P2X2 (rat, recombinant) | 47,000[1] | ~50-100 | - |
| P2X3 (rat, recombinant) | 1,820[1] | ~1-10 | - |
| P2X4 (rat, recombinant) | >300,000[1] | >100 | - |
| P2X7 (human, recombinant) | 40,000[2][3] | >100 | - |
| P2Y1 | ~1,413 | ~1-10 | - |
| P2Y2 | ~138,038 | ~10-50 | - |
Note: IC50 values can vary depending on the experimental conditions, such as the agonist concentration and the expression system used.
Mechanism of Action
Both this compound and suramin act as competitive antagonists at the P2X1 receptor, meaning they bind to the same site as the endogenous agonist, ATP, thereby preventing receptor activation. Upon ATP binding, the P2X1 receptor channel opens, allowing the influx of cations like Na+ and Ca2+, which triggers downstream signaling cascades.[4][5] By blocking this initial step, both antagonists inhibit these downstream effects.
Experimental Protocols
Below are detailed methodologies for key experiments commonly used to characterize P2X1 receptor antagonists.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique is used to measure the ion flow through the P2X1 receptor channel in response to ATP and the inhibitory effect of antagonists.
1. Oocyte Preparation:
-
Stage V-VI oocytes are surgically removed from a female Xenopus laevis.
-
The oocytes are treated with collagenase to remove the follicular layer.
-
Healthy oocytes are selected and injected with cRNA encoding the human or rat P2X1 receptor.
-
Injected oocytes are incubated for 2-5 days at 16-18°C in Barth's solution to allow for receptor expression.
2. Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and continuously perfused with a recording solution (e.g., ND96).
-
Two glass microelectrodes, filled with 3 M KCl, are inserted into the oocyte. One electrode measures the membrane potential (voltage electrode), and the other injects current (current electrode).
-
The membrane potential is clamped at a holding potential, typically -60 mV.
-
The P2X1 receptor is activated by applying a specific concentration of ATP (e.g., the EC50 concentration) via the perfusion system. This will elicit an inward current.
-
To test the antagonist, the oocyte is pre-incubated with varying concentrations of this compound or suramin for a set period before co-application with ATP.
-
The reduction in the ATP-evoked current in the presence of the antagonist is measured.
3. Data Analysis:
-
The percentage of inhibition is calculated for each antagonist concentration.
-
An IC50 curve is generated by plotting the percentage of inhibition against the logarithm of the antagonist concentration.
-
The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Intracellular Calcium Influx Assay
This assay measures the increase in intracellular calcium concentration following P2X1 receptor activation, which is a direct consequence of the channel opening.
1. Cell Culture and Dye Loading:
-
Cells expressing the P2X1 receptor (e.g., HEK293 cells stably transfected with the P2X1 gene) are seeded in a 96-well plate.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) by incubating them in a solution containing the dye for 30-60 minutes at 37°C.
-
After loading, the cells are washed to remove excess dye.
2. Antagonist Incubation and Agonist Stimulation:
-
The cells are pre-incubated with various concentrations of this compound or suramin for a specific time.
-
A baseline fluorescence reading is taken using a fluorescence plate reader or a flow cytometer.
-
The cells are then stimulated by adding a known concentration of ATP.
3. Data Acquisition and Analysis:
-
The fluorescence intensity is measured over time. An increase in fluorescence indicates an influx of calcium.
-
The peak fluorescence intensity after ATP addition is determined for each well.
-
The percentage of inhibition is calculated by comparing the peak fluorescence in the presence of the antagonist to the control (ATP alone).
-
An IC50 value is determined by plotting the percentage of inhibition against the antagonist concentration.
Radioligand Binding Assay
This assay directly measures the binding of a radiolabeled ligand to the P2X1 receptor and the ability of an unlabeled antagonist to compete for this binding.
1. Membrane Preparation:
-
Cells or tissues expressing the P2X1 receptor are homogenized and centrifuged to isolate the cell membranes.
-
The protein concentration of the membrane preparation is determined.
2. Binding Reaction:
-
A fixed amount of the membrane preparation is incubated with a constant concentration of a radiolabeled P2X1 receptor agonist or antagonist (e.g., [³H]α,β-methylene ATP).
-
Increasing concentrations of the unlabeled antagonist (this compound or suramin) are added to compete with the radioligand for binding to the receptor.
-
The reaction is incubated at a specific temperature for a time sufficient to reach equilibrium.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
The filters are washed to remove any unbound radioligand.
-
The amount of radioactivity on the filters is quantified using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding.
-
A competition binding curve is generated by plotting the percentage of specific binding against the logarithm of the unlabeled antagonist concentration.
-
The IC50 value is determined from the curve, and the Ki (inhibitory constant) can be calculated using the Cheng-Prusoff equation.[6]
Visualizations
P2X1 Receptor Signaling Pathway
Caption: P2X1 receptor signaling pathway and points of antagonism.
Experimental Workflow for Comparing P2X1 Antagonists
References
- 1. resources.tocris.com [resources.tocris.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a novel picomolar potency antagonist at human P2X1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are P2X1 receptor agonists and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to NF449 and TNP-ATP for P2X1 Receptor Inhibition
For researchers and drug development professionals targeting the P2X1 receptor, a ligand-gated ion channel activated by extracellular ATP, the choice of a potent and selective antagonist is critical. This guide provides an objective comparison of two commonly used P2X1 inhibitors: NF449 and 2',3'-O-(2,4,6-trinitrophenyl)adenosine-5'-triphosphate (TNP-ATP). We present a synthesis of experimental data on their inhibitory performance, detailed methodologies for key assays, and visual representations of signaling pathways and experimental workflows to aid in the selection of the most appropriate tool for your research needs.
Data Presentation: Quantitative Comparison of Inhibitory Potency
The inhibitory potency of this compound and TNP-ATP against the P2X1 receptor has been determined across various studies, primarily through electrophysiological and functional assays. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing their efficacy.
| Compound | Receptor Subtype | Species | IC50 Value | Reference |
| This compound | hP2X1 | Human | 0.05 nM | [1] |
| rP2X1 | Rat | 0.28 nM | [2][3][4] | |
| rP2X1+5 | Rat | 0.69 nM | [3][4] | |
| rP2X2+3 | Rat | 120 nM | [3][4] | |
| hP2X7 | Human | 40 µM | [1] | |
| TNP-ATP | P2X1 | Rat | 6 nM | |
| P2X3 | Rat | 0.9 nM | ||
| P2X2/3 | Rat | 7 nM |
hP2X1: human P2X1 receptor; rP2X1: rat P2X1 receptor.
As the data indicates, this compound exhibits exceptionally high potency for the human P2X1 receptor, with IC50 values in the picomolar to low nanomolar range.[1][2][3][4] In contrast, while still a potent antagonist, TNP-ATP generally displays nanomolar affinity for the P2X1 receptor. A critical differentiator is their selectivity. This compound demonstrates a remarkable selectivity for the P2X1 subtype over other P2X receptors, such as P2X7.[1] TNP-ATP, on the other hand, is a non-selective competitive antagonist, potently inhibiting other P2X subtypes, particularly P2X3 and P2X2/3 heteromers.[5][6][7]
Mechanism of Action
Both this compound and TNP-ATP act as competitive antagonists at the P2X1 receptor, meaning they bind to the same site as the endogenous agonist, ATP, thereby preventing receptor activation.[1][7] Cryo-electron microscopy has revealed that this compound has a unique dual-ligand supramolecular binding mode at the interface of neighboring protomers of the P2X1 receptor, which overlaps with the canonical ATP-binding site.[8] The mechanism for TNP-ATP involves its triphosphate moiety interacting with the orthosteric site, while the TNP-moiety embeds into a deeper pocket, restricting the conformational changes required for channel opening.[5][6][7]
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to characterize the inhibitory effects of this compound and TNP-ATP on P2X1 receptors.
Two-Microelectrode Voltage-Clamp (TEVC) in Xenopus Oocytes
This technique is widely used to study the function of ion channels expressed in a heterologous system.
-
Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated.
-
cRNA Injection: Oocytes are injected with cRNA encoding the desired P2X receptor subtype (e.g., human P2X1).
-
Incubation: Injected oocytes are incubated for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and perfused with a standard saline solution.
-
Two microelectrodes, filled with 3 M KCl, are impaled into the oocyte to clamp the membrane potential (typically at -60 mV).
-
The agonist (e.g., ATP) is applied to elicit an inward current mediated by the expressed P2X1 receptors.
-
To determine the IC50 value, increasing concentrations of the antagonist (this compound or TNP-ATP) are co-applied with a fixed concentration of ATP.
-
The inhibition of the ATP-induced current is measured and plotted against the antagonist concentration to calculate the IC50.[1]
-
Intracellular Calcium Influx Assays
This functional assay measures the increase in intracellular calcium concentration upon P2X1 receptor activation.
-
Cell Culture and Loading: Cells heterologously expressing the P2X1 receptor (e.g., HEK293 cells) are cultured on microplates. The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Antagonist Incubation: Cells are pre-incubated with varying concentrations of the antagonist (this compound or TNP-ATP) for a defined period.
-
Agonist Application: A fixed concentration of the agonist (ATP) is added to the wells to stimulate the P2X1 receptors.
-
Fluorescence Measurement: The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is measured using a fluorescence plate reader.
-
Data Analysis: The inhibitory effect of the antagonist is calculated as the percentage reduction in the agonist-induced calcium response. IC50 values are determined by fitting the concentration-response data to a logistical equation.
Radioligand Binding Assays
These assays directly measure the binding of a radiolabeled ligand to the receptor.
-
Membrane Preparation: Membranes from cells or tissues expressing the P2X1 receptor are prepared by homogenization and centrifugation.
-
Binding Reaction: The membranes are incubated with a radiolabeled P2X1 receptor agonist or antagonist (e.g., [³H]-α,β-methylene ATP) in the presence of varying concentrations of the competing unlabeled antagonist (this compound or TNP-ATP).
-
Separation of Bound and Free Ligand: The reaction mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The specific binding is determined by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. The IC50 value, the concentration of the unlabeled antagonist that inhibits 50% of the specific binding of the radioligand, is then calculated.
Visualizing the Molecular Landscape
To further clarify the context of P2X1 inhibition, the following diagrams illustrate the receptor's signaling pathway and a typical experimental workflow for antagonist characterization.
Caption: P2X1 Receptor Signaling Pathway.
Caption: Antagonist Characterization Workflow.
Conclusion
Both this compound and TNP-ATP are valuable pharmacological tools for studying the P2X1 receptor. The primary distinction lies in their potency and selectivity.
-
This compound is the antagonist of choice when high potency and selectivity for the P2X1 receptor are paramount. Its picomolar to sub-nanomolar affinity makes it ideal for discriminating P2X1-mediated responses from those of other P2X subtypes.
-
TNP-ATP , while a potent P2X1 antagonist, exhibits significant activity at other P2X receptors, particularly P2X3 and P2X2/3. This broader activity profile should be considered when interpreting experimental results in systems where multiple P2X subtypes are expressed.
The selection between this compound and TNP-ATP should therefore be guided by the specific requirements of the experimental system and the research question being addressed. For studies demanding precise targeting of the P2X1 receptor, this compound is the superior option. For broader investigations of P2X receptor pharmacology, TNP-ATP can serve as a useful, albeit non-selective, tool.
References
- 1. This compound, a novel picomolar potency antagonist at human P2X1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a subnanomolar potency antagonist at recombinant rat P2X1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A shared mechanism for TNP-ATP recognition by members of the P2X receptor family - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A shared mechanism for TNP-ATP recognition by members of the P2X receptor family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. doaj.org [doaj.org]
NF449: A Potent and Highly Selective Antagonist of the P2X1 Receptor
For researchers, scientists, and drug development professionals, understanding the selectivity of pharmacological tools is paramount for interpreting experimental results and for the rational design of new therapeutics. This guide provides a comprehensive comparison of the antagonist NF449's selectivity for the P2X1 receptor over other P2X receptor subtypes, supported by quantitative data and detailed experimental protocols.
This compound is a suramin analogue that has emerged as a highly potent and selective antagonist of the P2X1 receptor, an ATP-gated ion channel involved in various physiological processes, including platelet aggregation and smooth muscle contraction.[1][2] Its remarkable selectivity makes it an invaluable tool for isolating and studying the function of the P2X1 receptor in complex biological systems.
Comparative Selectivity of this compound Across P2X Receptors
The inhibitory potency of this compound has been evaluated across a range of homomeric and heteromeric P2X receptors. The data consistently demonstrates a significantly higher affinity for the P2X1 subtype.
| Receptor Subtype | IC50 (nM) | Fold Selectivity vs. P2X1 | Reference |
| rP2X1 | 0.28 | - | [3][4] |
| hP2X1 | 0.05 | - | [1] |
| rP2X1+5 | 0.69 | ~2.5 | [3][4] |
| rP2X2+3 | 120 | ~428 | [3][4] |
| rP2X3 | 1820 | ~6500 | [4] |
| rP2X2 | 47000 | ~167857 | [4] |
| P2X4 | >300000 | >1071428 | [4] |
| hP2X7 | 40000 | ~800000 | [1] |
r: rat, h: human
The data clearly illustrates the exceptional selectivity of this compound, with a potency at the rat P2X1 receptor in the sub-nanomolar range, while its affinity for other P2X subtypes is orders of magnitude lower. Notably, there is an approximately 1500-fold greater selectivity for the P2X1 receptor compared to the P2X2 receptor.[5]
Molecular Basis of Selectivity
The high selectivity of this compound for the P2X1 receptor is attributed to a specific cluster of positively charged amino acid residues located in the cysteine-rich head region of the receptor.[5] Structural studies using cryogenic electron microscopy (cryo-EM) have further elucidated the binding site of this compound, revealing a unique dual-ligand supramolecular binding mode at the interface of neighboring protomers, which sterically hinders ATP binding and subsequent channel activation.[2]
Experimental Methodologies
The validation of this compound selectivity has been primarily achieved through electrophysiological and calcium imaging techniques.
Two-Microelectrode Voltage-Clamp (TEVC) in Xenopus Oocytes
A standard method for characterizing ion channel pharmacology involves the heterologous expression of the target receptor in Xenopus laevis oocytes.
Protocol:
-
Receptor Expression: Oocytes are injected with cRNA encoding the desired human or rat P2X receptor subtype and incubated to allow for protein expression and insertion into the oocyte membrane.
-
Electrophysiological Recording: The oocyte is placed in a recording chamber and impaled with two microelectrodes to clamp the membrane potential at a holding potential (e.g., -60 mV).
-
Agonist Application: A baseline current is established before the application of a specific concentration of ATP (typically an EC50 or EC90 concentration to elicit a consistent response) to activate the P2X receptors, leading to an inward current.
-
Antagonist Application: To determine the inhibitory effect of this compound, oocytes are pre-incubated with varying concentrations of the antagonist for a set period (e.g., 5 minutes) before the co-application of ATP and this compound.
-
Data Analysis: The inhibition of the ATP-evoked current by this compound is measured, and concentration-response curves are generated to calculate the IC50 value, representing the concentration of this compound required to inhibit 50% of the maximal ATP-induced current.[1][5]
Caption: Workflow for P2X receptor antagonist validation using TEVC.
Intracellular Calcium Ion Influx Assays in HEK293 Cells
This method measures the influx of calcium through the P2X receptor channel upon activation, which can be inhibited by antagonists.
Protocol:
-
Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are cultured and transiently transfected with the cDNA encoding the P2X receptor subtype of interest.
-
Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM).
-
Antagonist Incubation: Cells are pre-incubated with varying concentrations of this compound.
-
Agonist Stimulation: A submaximal concentration of an agonist, such as α,β-methylene ATP, is added to stimulate the P2X receptors, causing an influx of Ca2+ and an increase in fluorescence.[6]
-
Fluorescence Measurement: The change in fluorescence intensity is measured using a fluorescence plate reader or microscope.
-
Data Analysis: The inhibitory effect of this compound on the agonist-induced calcium influx is quantified to determine the IC50 value.[6]
P2X Receptor Signaling and Inhibition by this compound
P2X receptors are ligand-gated ion channels. The binding of extracellular ATP triggers a conformational change, opening a non-selective cation channel, which leads to the influx of Na+ and Ca2+ and depolarization of the cell membrane. This influx of ions initiates various downstream cellular responses. This compound acts as a competitive antagonist, binding to the receptor to prevent ATP from binding and activating the channel.
Caption: P2X receptor signaling pathway and inhibition by this compound.
References
- 1. This compound, a novel picomolar potency antagonist at human P2X1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cryo-EM structures of the human P2X1 receptor reveal subtype-specific architecture and antagonism by supramolecular ligand-binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. NF 449 | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 5. Molecular basis of selective antagonism of the P2X1 receptor for ATP by this compound and suramin: contribution of basic amino acids in the cysteine-rich loop - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural insights into the human P2X1 receptor and ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of NF449 and Novel P2X1 Receptor Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the well-established P2X1 receptor antagonist, NF449, with emerging novel inhibitors. The P2X1 receptor, an ATP-gated ion channel, plays a critical role in various physiological processes, including platelet aggregation, smooth muscle contraction, and inflammation, making it a promising therapeutic target.[1] This document aims to equip researchers with the necessary data and methodologies to make informed decisions in the selection and application of P2X1 inhibitors for their studies.
Performance Comparison of P2X1 Inhibitors
The development of potent and selective P2X1 receptor antagonists is crucial for advancing research and therapeutic applications. This section presents a quantitative comparison of this compound with other notable P2X1 inhibitors. The data, summarized in the tables below, is compiled from various in vitro studies.
Table 1: Potency of P2X1 Inhibitors
| Compound | P2X1 IC50 (nM) | Species | Assay Type | Reference |
| This compound | 0.28 (rP2X1) | Rat | Electrophysiology | [2][3] |
| 0.05 (hP2X1) | Human | Two-electrode voltage clamp | ||
| MRS 2159 | 10 | Not Specified | Not Specified | |
| PSB-0739 | 23 | Human | Calcium imaging | |
| ATA | Data not available |
IC50 values represent the concentration of the inhibitor required to block 50% of the P2X1 receptor's response to an agonist.
Table 2: Selectivity Profile of P2X1 Inhibitors
| Compound | P2X1 IC50 (nM) | P2X2 IC50 (nM) | P2X3 IC50 (nM) | P2X4 IC50 (nM) | P2X7 IC50 (µM) | Reference |
| This compound | 0.28 (rP2X1) | 47,000 | 1,820 | >300,000 | 40 | [2] |
| MRS 2159 | 10 | Data not available | Antagonizes | Data not available | Data not available | |
| PSB-0739 | 23 | Data not available | Data not available | Data not available | Data not available | |
| ATA | Data not available | Data not available | Data not available | Data not available | Data not available |
A higher IC50 value indicates lower potency. The selectivity is determined by comparing the IC50 for P2X1 to other P2X subtypes.
Experimental Methodologies
To ensure the reproducibility and validity of findings, detailed experimental protocols are essential. The following sections describe common assays used to characterize P2X1 inhibitors.
P2X1 Receptor Functional Assay (Calcium Imaging)
This assay is widely used to determine the potency of P2X1 inhibitors by measuring changes in intracellular calcium concentration upon receptor activation.
1. Cell Culture and Loading:
-
Human embryonic kidney (HEK293) cells stably expressing the human P2X1 receptor are cultured in a suitable medium.
-
Cells are seeded onto black-walled, clear-bottom 96-well plates.
-
On the day of the experiment, the growth medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer for a specified time at 37°C.
2. Compound Application:
-
After dye loading, cells are washed to remove excess dye.
-
The test compounds (P2X1 inhibitors) at various concentrations are added to the wells and incubated for a specific period.
3. Receptor Activation and Signal Detection:
-
A P2X1 receptor agonist, typically α,β-methylene ATP, is added to the wells to stimulate the receptor.
-
The resulting change in fluorescence, indicative of intracellular calcium influx, is measured using a fluorescence plate reader.
4. Data Analysis:
-
The fluorescence signal is normalized to the baseline.
-
The IC50 value for each inhibitor is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Platelet Aggregation Assay
This assay assesses the ability of P2X1 inhibitors to prevent platelet aggregation, a key physiological function mediated by the P2X1 receptor.
1. Platelet-Rich Plasma (PRP) Preparation:
-
Whole blood is collected from healthy donors into tubes containing an anticoagulant.
-
The blood is centrifuged at a low speed to separate the platelet-rich plasma.
2. Aggregation Measurement:
-
PRP is placed in an aggregometer cuvette with a stir bar.
-
The test inhibitor or vehicle is added to the PRP and incubated.
-
A P2X1 agonist (e.g., α,β-methylene ATP) or another aggregating agent is added to induce platelet aggregation.
-
The change in light transmission through the PRP is monitored over time. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.
3. Data Analysis:
-
The extent of platelet aggregation is quantified as the maximum percentage of light transmission.
-
The inhibitory effect of the compound is determined by comparing the aggregation in the presence and absence of the inhibitor.
P2X1 Receptor Signaling and Experimental Workflow
To visualize the mechanisms of P2X1 receptor activation and the workflow of a typical inhibitor screening experiment, the following diagrams are provided.
References
Unveiling the Potency of NF449: A Comparative Guide to Gsα Protein Inhibition
For researchers, scientists, and drug development professionals engaged in the modulation of G protein-coupled receptor (GPCR) signaling, the selective inhibition of specific Gα subunits is a critical area of investigation. This guide provides a comprehensive comparison of NF449, a known Gsα protein inhibitor, with other relevant compounds. It includes quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows to support your research endeavors.
This compound Demonstrates Potent and Selective Inhibition of Gsα
This compound has been identified as a potent inhibitor of the Gsα subunit, a key transducer of signals from numerous GPCRs that activate adenylyl cyclase. Experimental data confirms that this compound effectively suppresses the activity of Gsα, thereby attenuating downstream signaling cascades.
A key measure of an inhibitor's potency is its half-maximal inhibitory concentration (IC50). For this compound, the IC50 for the inhibition of recombinant Gsα-s (a short splice variant of Gsα) has been determined to be 0.14 ± 0.04 μM [1]. This demonstrates a high affinity of this compound for the Gsα protein.
Comparative Analysis of Gsα Inhibitors
To contextualize the inhibitory effect of this compound, it is essential to compare its potency with other known modulators of G protein activity. The table below summarizes the IC50 values of this compound and other relevant compounds in inhibiting Gsα activity, as determined by their ability to suppress the rate of GTP[γS] binding.
| Compound | Target Gα Subunit | IC50 (μM) | Reference |
| This compound | rGsα-s | 0.14 ± 0.04 | [1] |
| Suramin | Gα (non-selective) | ~0.2 | [1] |
| NF503 | rGsα-s | 3.1 ± 0.9 | [1] |
As the data indicates, this compound is a more potent inhibitor of Gsα than NF503. While suramin exhibits a comparable IC50 value, it is a non-selective G protein inhibitor, affecting a broader range of Gα subunits. In contrast, studies have shown that this compound is selective for Gsα, with minimal effects on Giα-1[1]. This selectivity makes this compound a valuable tool for specifically investigating Gsα-mediated signaling pathways.
The Gsα Signaling Pathway and the Point of Inhibition
The canonical Gsα signaling pathway is initiated by the binding of an agonist to a Gs-coupled GPCR. This triggers a conformational change in the receptor, leading to the exchange of GDP for GTP on the Gsα subunit. The activated, GTP-bound Gsα then dissociates from the βγ subunits and stimulates adenylyl cyclase to produce cyclic AMP (cAMP). This compound exerts its inhibitory effect by preventing this activation step.
Experimental Protocols for Assessing Gsα Inhibition
To enable researchers to replicate and build upon these findings, this section provides detailed methodologies for two key experiments used to characterize the inhibitory effect of this compound on Gsα.
[³⁵S]GTPγS Binding Assay
This assay is a fundamental method for directly measuring the activation of G proteins. It relies on the use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to the Gα subunit upon its activation.
Objective: To determine the ability of a compound to inhibit the binding of [³⁵S]GTPγS to Gsα.
Materials:
-
Recombinant Gsα-s protein
-
[³⁵S]GTPγS
-
This compound and other test compounds
-
Assay Buffer: 50 mM HEPES (pH 7.6), 1 mM EDTA, 1 mM DTT, 10 mM MgSO₄
-
Scintillation counter and vials
-
Glass fiber filters
Procedure:
-
Prepare a reaction mixture containing the assay buffer, recombinant Gsα-s protein, and the desired concentration of the test compound (e.g., this compound).
-
Pre-incubate the mixture for 10 minutes at 30°C.
-
Initiate the binding reaction by adding [³⁵S]GTPγS to a final concentration of 100 nM.
-
Incubate the reaction for a defined period (e.g., 20 minutes) at 30°C.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters three times with ice-cold wash buffer (e.g., 20 mM Tris-HCl, pH 7.6, 100 mM NaCl, 10 mM MgCl₂).
-
Place the filters in scintillation vials with a suitable scintillation cocktail.
-
Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Calculate the percentage of inhibition by comparing the radioactivity in the presence of the test compound to a control without the compound.
Adenylyl Cyclase Activity Assay
This assay measures the functional consequence of Gsα activation, which is the production of cAMP by adenylyl cyclase.
Objective: To determine the effect of a compound on Gsα-stimulated adenylyl cyclase activity.
Materials:
-
S49 cyc⁻ cell membranes (deficient in endogenous Gsα)
-
Recombinant Gsα-s protein
-
ATP, [α-³²P]ATP
-
This compound and other test compounds
-
Assay Buffer: 50 mM HEPES (pH 7.6), 1 mM EDTA, 0.1 mM DTT, 9 mM MgCl₂, 1 mM MgSO₄
-
GTPγS (for pre-activation of Gsα)
-
Dowex and alumina columns for cAMP separation
-
Scintillation counter and vials
Procedure:
-
Pre-activate recombinant Gsα-s by incubating it with GTPγS.
-
In a reaction tube, combine S49 cyc⁻ membranes, the pre-activated Gsα-s, and the desired concentration of the test compound.
-
Pre-incubate the mixture for 10 minutes on ice.
-
Initiate the adenylyl cyclase reaction by adding a substrate solution containing ATP and [α-³²P]ATP.
-
Incubate the reaction for 30 minutes at 20°C.
-
Stop the reaction by adding a stopping solution (e.g., 0.5% SDS).
-
Separate the newly synthesized [³²P]cAMP from other radiolabeled nucleotides using sequential Dowex and alumina column chromatography.
-
Quantify the amount of [³²P]cAMP using a scintillation counter.
-
Determine the adenylyl cyclase activity and the percentage of inhibition by the test compound.
Experimental Workflow for Gsα Inhibitor Screening
The following diagram illustrates a typical workflow for screening and characterizing inhibitors of Gsα proteins.
References
A Comparative Guide to NF449 and Other P2Y Receptor Antagonists for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between purinergic receptor antagonists is critical for experimental design and therapeutic development. This guide provides a detailed comparison of NF449, a potent P2X1 receptor antagonist, with a range of selective P2Y receptor antagonists. While often discussed in the broader context of purinergic signaling, it is crucial to distinguish the primary targets of these compounds to ensure accurate interpretation of experimental results.
This guide clarifies the selectivity profile of this compound and provides a direct comparison with key antagonists for various P2Y receptor subtypes. All quantitative data is presented in a clear tabular format, and detailed experimental methodologies are provided for key assays. Additionally, signaling pathways and experimental workflows are visualized using diagrams to aid in comprehension.
Distinguishing P2X and P2Y Receptors: A Primer
Before comparing specific antagonists, it's essential to understand the fundamental differences between the two main families of purinergic receptors:
-
P2X Receptors: These are ligand-gated ion channels that, upon activation by ATP, open to allow the influx of cations (Na⁺ and Ca²⁺), leading to rapid membrane depolarization and cellular excitation.
-
P2Y Receptors: These are G protein-coupled receptors (GPCRs) that, upon activation by nucleotides (like ATP, ADP, UTP, and UDP), trigger intracellular second messenger cascades. These pathways are generally slower than P2X signaling and can be either excitatory or inhibitory depending on the G protein they couple to (Gq, Gi, or Gs).
This compound is a highly potent and selective antagonist of the P2X1 receptor subtype. Its utility in studying P2Y receptors is limited to its off-target effects, which occur at significantly higher concentrations. This guide will, therefore, treat this compound as a P2X1 antagonist and compare its characteristics to those of established, selective P2Y receptor antagonists.
Comparative Analysis of P2 Receptor Antagonists
The following table summarizes the potency and selectivity of this compound against a panel of selective antagonists for various P2Y receptor subtypes. This data is crucial for selecting the appropriate compound for a given research application and for interpreting results in the context of receptor selectivity.
| Compound Name | Primary Target | Other Targets (at higher concentrations) | Potency (IC50 / Ki) |
| This compound | P2X1 | P2Y1, P2Y12 | ~0.05 nM (hP2X1) |
| MRS2500 | P2Y1 | - | Ki = 0.78 nM (hP2Y1)[1][2] |
| AR-C118925XX | P2Y2 | - | Selective P2Y2 antagonist[3][4] |
| PSB-16133 | P2Y4 | - | IC50 = 233 nM |
| MRS2578 | P2Y6 | - | IC50 = 37 nM (hP2Y6) |
| NF157 | P2Y11 | P2X1, P2X3 | pKi = 7.35 (hP2Y11) |
| PSB-0739 | P2Y12 | - | Ki = 24.9 nM (hP2Y12)[5][6][7] |
| MRS2211 | P2Y13 | >20-fold selectivity over P2Y1 and P2Y12 | pIC50 = 5.97[8][9] |
| PPTN | P2Y14 | - | High affinity and selective |
Signaling Pathways of P2Y Receptors
P2Y receptors are coupled to different G proteins, leading to distinct downstream signaling events. Understanding these pathways is key to interpreting the functional consequences of receptor antagonism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MRS 2500 tetraammonium salt | P2Y Receptor Antagonists: R&D Systems [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. AR-C118925XX | P2Y2 Receptor Antagonist | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PSB-0739 | P2Y12 antagonist | Probechem Biochemicals [probechem.com]
- 7. PSB 0739 | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. MRS 2211 sodium hydrate|1197030-56-0|COA [dcchemicals.com]
Validating NF449's Potency and Selectivity for the P2X1 Receptor Using Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the P2X1 receptor antagonist NF449 with other alternatives, focusing on its validation through the use of P2X1 knockout mouse models. The data presented herein is compiled from multiple studies to offer an objective overview of this compound's performance and to provide detailed experimental context.
Unveiling the Specificity of this compound
The central principle in validating a targeted antagonist is to demonstrate that its effect is absent in a biological system lacking that target. P2X1 knockout mice (P2X1-/-) serve as the definitive tool for this purpose. Studies have shown that while this compound effectively inhibits physiological processes mediated by the P2X1 receptor in wild-type (WT) animals, it has no significant effect in P2X1-/- mice, thus confirming its on-target activity.[1] This powerful validation method provides a clear benchmark for assessing the selectivity of other P2X1 receptor antagonists.
Comparative Analysis of P2X1 Receptor Antagonists
This compound is a potent and highly selective antagonist of the P2X1 receptor.[2][3] Its sub-nanomolar potency at rat and human P2X1 receptors distinguishes it from other purinergic receptor antagonists like suramin and PPADS, which exhibit broader activity across P2X and even some P2Y receptor subtypes. The following table summarizes the quantitative data for this compound and its alternatives.
| Antagonist | Target(s) | IC50 / pIC50 at P2X1 | Selectivity Profile | Reference |
| This compound | P2X1 | pIC50 = 9.54 (recombinant rat P2X1) | Highly selective for P2X1 over P2X2, P2X3, P2X7, P2Y1, and P2Y2 receptors. | [4] |
| Suramin | P2X (most subtypes except P2X4, P2X6), P2Y | Micromolar range | Non-selective P2 receptor antagonist. | [2] |
| PPADS | P2X1, P2X2, P2X3, P2X5, P2Y | Micromolar range | Broad-spectrum P2 receptor antagonist. | [5] |
| NF279 | P2X1 | Nanomolar range | Selective for P2X1, but also shows activity at other P2X subtypes. | |
| TNP-ATP | P2X1, P2X3, P2X2/3 | Nanomolar range | Potent antagonist at P2X1 and P2X3 containing receptors. |
Experimental Validation in P2X1 Knockout Models
A key in vivo model for assessing the efficacy of P2X1 antagonists is the ferric chloride (FeCl3)-induced carotid artery thrombosis model. In this model, the application of FeCl3 to the carotid artery induces endothelial damage and subsequent thrombus formation. The time to vessel occlusion is a primary endpoint for evaluating the antithrombotic effects of various compounds.
Studies utilizing this model have demonstrated that P2X1 knockout mice exhibit a significantly prolonged time to occlusion compared to their wild-type counterparts, highlighting the crucial role of the P2X1 receptor in thrombosis. When this compound is administered to wild-type mice, it dose-dependently mimics the phenotype of the P2X1 knockout mice, significantly extending the time to occlusion. Conversely, the administration of this compound to P2X1 knockout mice produces no additional antithrombotic effect, unequivocally demonstrating that the in vivo antithrombotic activity of this compound is mediated through the specific blockade of the P2X1 receptor.[1]
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: P2X1 Receptor Signaling Pathway and this compound Inhibition.
Caption: In Vivo Validation Workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular basis of selective antagonism of the P2X1 receptor for ATP by this compound and suramin: contribution of basic amino acids in the cysteine-rich loop - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The P2X1 receptor as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: a subnanomolar potency antagonist at recombinant rat P2X1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Assessing the Specificity of NF449 in Complex Biological Systems: A Comparative Guide
For researchers in pharmacology and drug development, the precise characterization of a compound's specificity is paramount to predicting its biological effects and potential therapeutic applications. This guide provides a comparative analysis of NF449, a potent P2X1 receptor antagonist, against other alternatives. By presenting key experimental data and detailed protocols, we aim to equip scientists with the necessary information to make informed decisions for their research.
Performance Comparison of P2X1 Receptor Antagonists
This compound is a highly potent and selective antagonist for the P2X1 receptor, a ligand-gated ion channel activated by ATP. However, like many pharmacological agents, it exhibits off-target effects, most notably on other P2X receptor subtypes and Gsα proteins.[1][2] Understanding this broader activity profile is crucial for interpreting experimental results.
The following table summarizes the inhibitory potency (IC50) of this compound and alternative compounds against various P2X receptors and other relevant targets. This quantitative data allows for a direct comparison of their relative selectivity.
| Compound | Primary Target | P2X1 IC50 (nM) | P2X2 IC50 (nM) | P2X3 IC50 (nM) | P2X4 IC50 (nM) | Other Notable Targets (IC50/Ki) |
| This compound | P2X1 | 0.28 (rat)[2][3][4] | 47,000 (rat)[3][4] | 1,820 (rat)[3][4] | >300,000 (rat)[3][4] | rP2X1+5 (0.69 nM), rP2X2+3 (120 nM)[2][3][4], Gsα protein antagonism[1][2][5] |
| PPADS | P2X | 68 (human)[6] | ~1,000-2,600[7] | 214 (human)[6] | - | P2X5 (~1,000-2,600 nM), P2Y receptors[7][8] |
| A-317491 | P2X3/P2X2/3 | >10,000[9][10] | >10,000[9][10] | 22 (human, Ki)[9][10] | >10,000[9][10] | hP2X2/3 (9 nM, Ki), rP2X2/3 (92 nM, Ki)[9][10] |
| NF023 | P2X1 | 210 (human)[11] | >50,000[11] | 28,900[11] | >100,000[11] | - |
| NF279 | P2X1 | 19[11] | - | 1,620[11] | >300,000[11] | - |
Signaling Pathways and Experimental Workflow
To visually represent the interactions of this compound and the general workflow for assessing compound specificity, the following diagrams are provided.
References
- 1. scbt.com [scbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structure-activity relationships of analogues of this compound confirm this compound as the most potent and selective known P2X1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Actions of a Series of PPADS Analogs at P2X1 and P2X3 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gsalpha-selective G protein antagonists PMID: 9419378 | MCE [medchemexpress.cn]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Actions of a Series of PPADS Analogs at P2X1 and P2X3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Navigating the Safe Disposal of NF449: A Procedural Guide
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of NF449, a potent P2X1 receptor antagonist. Adherence to these guidelines will help mitigate risks and ensure compliance with standard laboratory safety protocols.
Core Safety and Handling Information
This compound, in its sodium salt form, presents several hazards that necessitate careful handling. According to the Safety Data Sheet (SDS), it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated area or under a fume hood to avoid inhalation of any dust.[1]
Quantitative Safety Data Summary
For a clear and comparative overview of the safety information, the following table summarizes the key hazard statements for this compound.
| Hazard Category | GHS Hazard Statement |
| Acute Oral Toxicity | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | H315: Causes skin irritation[1] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation[1] |
Step-by-Step Disposal Protocol for this compound
While a specific, universally mandated disposal protocol for this compound is not available, the following procedure is based on general best practices for the disposal of chemical waste with similar hazard profiles, as outlined in various laboratory safety guidelines.
Experimental Protocol: Waste Neutralization and Disposal
-
Waste Collection:
-
Collect all waste containing this compound, including unused product, solutions, and contaminated consumables (e.g., pipette tips, tubes), in a designated, clearly labeled, and sealed waste container.
-
The container must be compatible with the chemical nature of the waste.
-
-
Avoid Sewer Disposal:
-
Crucially, do not dispose of this compound, either in its pure form or in solutions, down the drain. The compound is classified as slightly hazardous to water, and large quantities should not be allowed to enter groundwater, water courses, or sewage systems.[1]
-
-
Waste Segregation:
-
Segregate this compound waste from other laboratory waste streams to avoid unintended chemical reactions.
-
-
Consult Institutional Guidelines:
-
Refer to your institution's specific hazardous waste management program. These programs provide detailed instructions on the proper procedures for chemical waste disposal, which are compliant with local and national regulations.
-
-
Arrange for Professional Disposal:
-
Once the waste container is full, arrange for its collection by a licensed hazardous waste disposal company. Your institution's Environmental Health and Safety (EHS) department will typically manage this process.
-
Visualizing the Disposal Workflow
To further clarify the procedural flow for the proper disposal of this compound, the following diagram illustrates the key decision-making and action steps.
Caption: Logical workflow for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling NF449
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of NF449, a potent and selective P2X1 purinergic receptor antagonist. Adherence to these procedures is critical for minimizing risk and ensuring the integrity of your research.
Immediate Safety and Handling Protocols
This compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. The following operational plan outlines the necessary precautions for handling this compound, from receipt to disposal.
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory when handling this compound. This includes:
-
Eye Protection: Safety goggles with side-shields are required to prevent eye contact.
-
Hand Protection: Chemical-resistant protective gloves (e.g., nitrile) must be worn.
-
Body Protection: An impervious lab coat or clothing is necessary to prevent skin contact.
-
Respiratory Protection: A suitable respirator should be used, especially when handling the solid form, to avoid inhalation of dust.
Engineering Controls
Work with this compound should be conducted in a well-ventilated area. A chemical fume hood is highly recommended to minimize inhalation exposure. An accessible safety shower and eye wash station must be in close proximity to the handling area.
Handling and Storage Procedures
-
Handling:
-
Avoid breathing dust, vapors, or mist.
-
Prevent contact with eyes, skin, and clothing.
-
Wash hands thoroughly after handling.
-
Use only in a chemical fume hood.
-
-
Storage:
-
Store in a tightly sealed container in a cool, well-ventilated area.
-
Keep away from direct sunlight and sources of ignition.
-
The recommended storage temperature is -20°C for the solid product.
-
Aqueous solutions of this compound are not recommended for storage for more than one day.
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, facilitating easy reference for experimental design.
| Property | Value | Source |
| IC50 for rP2X1 | 0.28 nM | --INVALID-LINK-- |
| IC50 for rP2X1+5 | 0.69 nM | --INVALID-LINK-- |
| IC50 for rP2X2+3 | 120 nM | --INVALID-LINK-- |
| Solubility in PBS (pH 7.2) | ~10 mg/mL | --INVALID-LINK-- |
| Solubility in Water | ~50 mM | --INVALID-LINK-- |
Experimental Protocols
Preparation of Stock Solutions
-
Aqueous Stock Solution:
-
To prepare a stock solution, dissolve the this compound solid in the solvent of choice. For aqueous solutions, water can be used to a concentration of approximately 50 mM.
-
It is not recommended to store aqueous solutions for more than one day.
-
-
PBS Stock Solution:
-
Aqueous solutions of this compound can be prepared by directly dissolving the crystalline solid in aqueous buffers.
-
The solubility of this compound in PBS (pH 7.2) is approximately 10 mg/ml.
-
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure compliance with regulations.
-
Waste Collection:
-
All waste materials containing this compound (e.g., unused solutions, contaminated consumables) should be collected in a designated, properly labeled hazardous waste container.
-
The container should be kept closed except when adding waste.
-
-
Waste Segregation:
-
Do not mix this compound waste with other incompatible chemical waste streams.
-
-
Disposal Procedure:
-
Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash.
-
-
Empty Container Disposal:
-
Empty containers should be triple-rinsed with a suitable solvent.
-
The rinsate must be collected and disposed of as hazardous waste.
-
After triple-rinsing, the container can be disposed of as non-hazardous waste, with the label defaced.
-
Visualizing Key Processes
To further clarify the handling and mechanism of this compound, the following diagrams have been generated.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
